Methyl 2-(aminosulfonyl)benzoate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 2-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOOBQALJVLTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074062 | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57683-71-3 | |
| Record name | Methyl 2-(aminosulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl o-sulphamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-(aminosulfonyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(aminosulfonyl)benzoate (CAS Number: 57683-71-3) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. This technical guide provides an in-depth overview of its physicochemical properties, safety and handling protocols, and its significant application in the development of pyrazol-benzenesulfonamide derivatives. Detailed experimental methodologies for the synthesis of these derivatives are presented, alongside an exploration of their mechanism of action as anti-inflammatory and antimicrobial agents through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties and Safety Information
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57683-71-3 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Melting Point | 126-128 °C |
| Boiling Point | 401.4 °C at 760 mmHg |
| Density | 1.377 g/cm³ |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
Safety and Handling:
This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthesis of this compound
While detailed industrial synthesis protocols are often proprietary, the general chemical principles for the synthesis of this compound can be inferred from related chemical processes. A plausible synthetic route is outlined below.
Caption: A logical workflow for the synthesis of this compound.
Application in the Synthesis of Pyrazol-Benzenesulfonamides
The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of pyrazol-benzenesulfonamide derivatives.[3] These derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[4]
General Experimental Protocol for Pyrazol-Benzenesulfonamide Synthesis
The synthesis of pyrazol-benzenesulfonamides from this compound typically involves a multi-step process. The following is a representative experimental protocol adapted from general methods for pyrazole (B372694) synthesis.
Step 1: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride from this compound
This step involves the conversion of the methyl ester to a hydrazine (B178648) derivative. This is a crucial transformation to enable the subsequent cyclization reaction to form the pyrazole ring.
Step 2: Synthesis of Pyrazol-benzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate chalcone (B49325) (1 mmol) in ethanol (B145695) (10-20 mL).
-
Addition of Hydrazine: To this solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1-1.25 mmol), which can be synthesized from this compound.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash it with water, and then purify by recrystallization from a suitable solvent like ethanol.[5]
Biological Activity and Signaling Pathways
Derivatives of this compound, specifically pyrazol-benzenesulfonamides, have been shown to exhibit potent biological activities.
Anti-inflammatory and Antimicrobial Activity
Several studies have reported the dual anti-inflammatory and antimicrobial activities of pyrazol-benzenesulfonamide derivatives.[4] Certain compounds within this class have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of these compounds are primarily attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[7]
Caption: The COX-2 signaling pathway and the inhibitory action of pyrazol-benzenesulfonamides.
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally important pyrazol-benzenesulfonamide derivatives. Its straightforward conversion to these biologically active compounds, which exhibit promising anti-inflammatory and antimicrobial properties through the selective inhibition of COX-2, makes it a compound of significant interest to the drug discovery and development community. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate further research and innovation in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
A Comprehensive Technical Guide to Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate. This document outlines its physicochemical properties, applications, relevant experimental protocols, and metabolic pathways, presenting a valuable resource for professionals in research and development.
Core Physicochemical Data
This compound, with the CAS number 57683-71-3, is a white to off-white crystalline solid.[1] It serves as a crucial building block in the synthesis of more complex organic molecules.[1] A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Weight | 215.23 g/mol | [2][3][4] |
| Molecular Formula | C₈H₉NO₄S | [2][4] |
| CAS Number | 57683-71-3 | [2][3] |
| Melting Point | 126-128 °C | [3] |
| Assay Purity | ≥98% | [3] |
| Physical Form | Solid | [3] |
Applications in Synthesis and Metabolism
This compound holds significance in two primary areas: as a precursor in synthetic chemistry and as a metabolite in environmental and toxicological studies.
Synthesis of Pyrazol-benzenesulfonamides
A primary application of this compound is in the preparation of pyrazol-benzenesulfonamides.[1] These compounds are of interest in medicinal chemistry and agrochemical research due to their potential biological activities. The general synthetic approach involves the reaction of this compound with a suitable pyrazole (B372694) derivative.
Metabolite of Metsulfuron-methyl (B1676535)
This compound is a known environmental transformation product of the herbicide metsulfuron-methyl.[5] Understanding the metabolic fate of herbicides like metsulfuron-methyl is crucial for assessing their environmental impact and persistence. The formation of this compound occurs through the cleavage of the sulfonylurea bridge of the parent compound.
Experimental Protocols
General Protocol for the Synthesis of a Pyrazol-benzenesulfonamide Derivative
This protocol outlines a general procedure for the synthesis of a pyrazol-benzenesulfonamide derivative using this compound as a starting material. This is a representative protocol and may require optimization for specific target molecules.
Materials:
-
This compound
-
Substituted pyrazole
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the substituted pyrazole in the chosen solvent, add the base and stir at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent, and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired pyrazol-benzenesulfonamide.
Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound. This method may require optimization based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the standards and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualized Workflows and Pathways
To better illustrate the processes involving this compound, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(aminosulfonyl)benzoate is a significant chemical intermediate with the CAS number 57683-71-3. This white to off-white crystalline solid plays a crucial role as a building block in the synthesis of more complex organic molecules, particularly in the preparation of pyrazol-benzenesulfonamides, which have applications in medicinal chemistry and agrochemical research. Structurally, it features a methyl ester and a sulfonamide group attached to a benzene (B151609) ring. It is also recognized as a metabolite of the herbicide metsulfuron-methyl. This guide provides a comprehensive overview of its chemical and physical properties, likely synthetic approaches, analytical methodologies, and its role in synthetic chemistry.
Chemical Structure and Properties
This compound, also known as methyl 2-sulfamoylbenzoate, possesses the molecular formula C₈H₉NO₄S. Its chemical structure is characterized by a benzoate (B1203000) moiety substituted with an aminosulfonyl group at the ortho position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | methyl 2-sulfamoylbenzoate | |
| CAS Number | 57683-71-3 | |
| Molecular Formula | C₈H₉NO₄S | |
| Molecular Weight | 215.23 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 124-129 °C | |
| Boiling Point | 401.4 °C at 760 mmHg | |
| Density | 1.377 g/cm³ | |
| Solubility | Soluble in polar organic solvents | |
| SMILES String | COC(=O)c1ccccc1S(N)(=O)=O | |
| InChI Key | VSOOBQALJVLTBH-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
A plausible synthetic pathway for this compound could involve the following conceptual steps:
Caption: Inferred synthetic workflow for this compound.
General Experimental Considerations (Based on Analogs)
-
Sulfonation: The initial step would likely involve the sulfonation of a starting material like methyl salicylate using a strong sulfonating agent such as chlorosulfonic acid. This reaction is typically performed at controlled temperatures.
-
Chlorination: The resulting sulfonic acid would then be converted to a sulfonyl chloride. This is often achieved using reagents like thionyl chloride.
-
Amination: The sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.
-
Purification: The final product would require purification, likely through recrystallization from a suitable solvent like methanol.
Analytical Methods
The identity and purity of this compound are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the analysis of this compound would likely involve a reverse-phase column.
Table 2: Representative HPLC Parameters
| Parameter | Description |
| Column | C18 reverse-phase |
| Mobile Phase | A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility). |
| Detection | UV detection at a suitable wavelength. |
| Purity | Commercial grades are often available with a purity of >98.0% as determined by HPLC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While a detailed spectral analysis with peak assignments is not available, the spectra would be consistent with the presence of a substituted benzene ring, a methyl ester group, and an aminosulfonyl group.
Role in Drug Development and Chemical Synthesis
This compound is a valuable intermediate in the synthesis of various target molecules, most notably pyrazol-benzenesulfonamides.
Caption: Logical relationship of this compound as a synthetic precursor.
The sulfonamide moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds can lead to compounds with a wide range of biological activities. The pyrazole-benzenesulfonamide derivatives, for instance, have been investigated for their anti-inflammatory and antimicrobial properties.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Conclusion
This compound is a key chemical intermediate with established applications in synthetic organic chemistry. Its well-defined physical and chemical properties, combined with its utility as a precursor to biologically active molecules, make it a compound of significant interest to researchers in drug discovery and development. While detailed experimental protocols for its synthesis are not widely published, its preparation can be inferred from established synthetic routes for analogous compounds. Standard analytical techniques are employed to ensure its quality and purity for synthetic applications. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.
Technical Guide: Physical Properties of Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate. The information is presented to support research, synthesis, and drug development activities where this compound is utilized.
Core Physical and Chemical Data
This compound is a benzoate (B1203000) ester and a sulfonamide.[1] It is recognized as a metabolite of the herbicide metsulfuron-methyl.[1] The compound typically appears as a white to off-white crystalline solid or powder at room temperature.[2][3]
Data Presentation: Summary of Physical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-sulfamoylbenzoate | [1] |
| CAS Number | 57683-71-3 | [4] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1][4] |
| Melting Point | 126-128 °C | [3][4] |
| Appearance | White to almost white crystalline powder/solid | [2][3] |
| Boiling Point | Data not readily available | |
| Solubility | Data not readily available | |
| SMILES | COC(=O)c1ccccc1S(N)(=O)=O | [1][4] |
| InChI | 1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | [1][4] |
Experimental Protocols
Detailed experimental protocols for the determination of all physical properties for this compound are not extensively published. However, standard analytical methods are applicable. Below are detailed methodologies for key physical property measurements.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. For a closely related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, a WRS-1B digital melting point meter was utilized for analysis.[5] A standard protocol using a similar digital apparatus is as follows:
-
Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.
-
Heating and Observation:
-
A rapid heating ramp-up is initiated to quickly approach the expected melting range.
-
Approximately 15-20 °C below the anticipated melting point (126-128 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The sample is observed through a magnifying lens.
-
-
Data Recording: The temperature at which the first liquid drop appears is recorded as the onset of melting. The temperature at which the entire solid mass has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Boiling Point Determination (General Protocol)
As this compound is a solid at room temperature with a relatively high melting point, its boiling point is expected to be significantly higher and may be accompanied by decomposition. If determination is necessary, it would likely be performed under reduced pressure (vacuum distillation).
-
Apparatus: A microscale distillation apparatus is assembled.
-
Procedure: A small sample of the compound is placed in the distillation flask. The system is evacuated to a specific, low pressure. The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.
-
Correction: The boiling point is then reported at the specific pressure, or a nomograph can be used to estimate the boiling point at atmospheric pressure.
Solubility Determination (General Protocol)
A qualitative and quantitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.
-
Solvent Selection: A range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene) are selected.
-
Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated at a controlled temperature. Visual observation determines if the solid dissolves completely, partially, or not at all.
-
Quantitative Assessment (if required): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.
Visualizations
Metabolic Pathway of Metsulfuron-methyl
This compound is a known environmental transformation product of the herbicide Metsulfuron-methyl.[1] The primary metabolic pathway involves the cleavage of the sulfonylurea bridge.
Caption: Metabolic degradation of Metsulfuron-methyl.
Experimental Workflow for Purity Analysis
A standard workflow for the characterization and purity assessment of a synthesized batch of this compound is outlined below.
References
Technical Guide: Physicochemical Properties and Experimental Analysis of Methyl 2-(aminosulfonyl)benzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminosulfonyl)benzoate, with CAS number 57683-71-3, is a chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its molecular structure, which incorporates a methyl ester and a sulfonamide group on a benzene (B151609) ring, makes it a versatile building block for more complex molecules. Notably, it is utilized in the preparation of pyrazol-benzenesulfonamides and serves as an intermediate in the synthesis of pharmaceuticals like sulpiride.[1][2][3] This guide provides an in-depth overview of its melting point, a critical parameter for its identification and purity assessment, along with relevant experimental protocols and logical workflows.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. The melting point is a crucial indicator of purity for this solid compound.
| Property | Value | References |
| Appearance | White to almost white powder or crystals | [4] |
| Melting Point | 124.0 to 129.0 °C | [4] |
| 126-128 °C (literature value) | [1][5] | |
| Molecular Formula | C₈H₉NO₄S | [2][6][7][] |
| Molecular Weight | 215.23 g/mol | [2][5][] |
| Purity (Typical) | ≥ 98.0% | [1][4][5] |
| CAS Number | 57683-71-3 | [2][6] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound is determined using the capillary melting point method. This standard procedure provides a melting range, which is indicative of the compound's purity.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. A sample height of 2-3 mm is sufficient.
-
Packing the Sample: To ensure the sample is tightly packed at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube (e.g., a condenser) onto a hard surface several times.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approximately 126 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Continuously observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Purity Interpretation: A sharp melting range (e.g., 1-2 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.
Synthesis Overview
This compound is often synthesized from precursors such as salicylic (B10762653) acid or methyl salicylate.[3][9] A generalized synthetic route starting from salicylic acid involves a multi-step process that includes etherification, chlorosulfonation, amination, and finally, esterification.[3] The purity of the final product is typically confirmed by HPLC and its structure by NMR.[3]
Diagrams and Workflows
Experimental Workflow: Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Logical Relationship: Synthesis and Application
Caption: Synthesis pathway and applications of this compound.
References
- 1. This compound 98 57683-71-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 57683-71-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. This compound 98 57683-71-3 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]
- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Unveiling the Solubility Profile of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility data for Methyl 2-(aminosulfonyl)benzoate (CAS 57683-71-3), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data remains limited in publicly accessible literature, this document compiles qualitative information, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring both a methyl ester and a sulfonamide group, suggests a degree of polarity.[1] General observations indicate that it is soluble in polar organic solvents and has limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [2] |
| Molecular Weight | 215.23 g/mol | |
| Melting Point | 126-128 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| General Solubility | Soluble in polar organic solvents; limited in water | [1] |
Experimental Protocol for Solubility Determination
The following outlines a generalized experimental protocol for determining the equilibrium solubility of this compound in various solvents, based on the widely accepted shake-flask method.[3][4] This method is a reliable technique for establishing thermodynamic solubility.[4]
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature to allow the excess solid to sediment. Subsequently, centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Signaling Pathways
Current scientific literature does not indicate a direct, well-established signaling pathway in which this compound is a primary modulator. Its principal role is documented as a versatile building block in the synthesis of more complex molecules, such as pyrazol-benzenesulfonamides, which may have biological activity.
This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol offers a robust starting point for generating precise and reliable solubility data, which is critical for advancing drug development and other scientific applications.
References
Spectroscopic Data of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(aminosulfonyl)benzoate (CAS 57683-71-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of its key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Core Spectroscopic Data
The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are summarized in the tables below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the proton environment of the molecule. The expected chemical shifts for this compound are presented in Table 1. These values are based on the analysis of its chemical structure and comparison with similar aromatic compounds. The aromatic protons are expected to show complex splitting patterns due to ortho, meta, and para couplings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 - 8.2 | Multiplet | - | Aromatic (Ar-H) |
| ~7.6 - 7.8 | Multiplet | - | Aromatic (Ar-H) |
| ~5.0 - 6.0 | Broad Singlet | - | -SO₂NH₂ |
| ~3.9 | Singlet | - | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The expected chemical shifts for the carbon atoms in this compound are listed in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~140 | Ar-C (quaternary) |
| ~133 | Ar-C (CH) |
| ~131 | Ar-C (CH) |
| ~130 | Ar-C (quaternary) |
| ~128 | Ar-C (CH) |
| ~126 | Ar-C (CH) |
| ~53 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. The characteristic absorption bands are summarized in Table 3.[1]
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1340, ~1160 | Strong | S=O stretch (sulfonamide) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The key mass spectral data for this compound are presented in Table 4.[2][3]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 215.03 | 100 | [M]⁺ (Molecular Ion) |
| 184.02 | ~60 | [M - OCH₃]⁺ |
| 156.02 | ~40 | [M - COOCH₃]⁺ |
| 136.01 | ~80 | [M - SO₂NH₂]⁺ |
| 104.03 | ~30 | [C₇H₄O]⁺ |
| 76.02 | ~50 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of solid this compound is accurately weighed and transferred to a clean, dry NMR tube.
-
About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is added to the NMR tube to dissolve the sample completely.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.[4]
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.
-
¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): [5]
-
A small amount (approx. 1-2 mg) of solid this compound is placed in a small vial.
-
A few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) are added to dissolve the solid.
-
A single drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Procedure: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI): [6]
-
A stock solution of this compound is prepared by dissolving approximately 1 mg of the solid in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
A dilute solution for analysis is then prepared by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of approximately 1-10 µg/mL.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.[7][8]
-
ESI-MS: The dilute sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive or negative ion mode to detect the molecular ion and any adducts.
-
EI-MS: For EI, the sample is introduced into the ion source, often after separation by gas chromatography. The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[7]
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the NMR Spectrum of Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(aminosulfonyl)benzoate. The information presented herein is essential for the structural elucidation and quality control of this important chemical intermediate. This document outlines predicted spectral data, standardized experimental protocols for data acquisition, and a logical workflow for spectral interpretation.
Predicted NMR Spectral Data
Due to the limited availability of public, experimentally derived NMR spectra for this compound, the following tables summarize high-quality predicted ¹H and ¹³C NMR data. These predictions are based on computational models and serve as a reliable reference for spectral assignment.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | dd | 1H | Ar-H |
| ~7.65 | m | 2H | Ar-H |
| ~7.55 | m | 1H | Ar-H |
| ~5.50 | br s | 2H | -SO₂NH₂ |
| ~3.95 | s | 3H | -OCH₃ |
dd = doublet of doublets, m = multiplet, br s = broad singlet, s = singlet
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~168.0 | C=O |
| ~140.0 | Ar-C |
| ~133.0 | Ar-C |
| ~132.5 | Ar-C |
| ~131.0 | Ar-C |
| ~129.0 | Ar-C |
| ~128.0 | Ar-C |
| ~52.5 | -OCH₃ |
Experimental Protocols for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization of NMR Analysis Workflow
The following diagrams illustrate the logical workflow for the analysis of the NMR spectrum of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and interpretation.
Caption: Logical relationships between NMR signals and structural features of this compound.
An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and a logical workflow for its analysis, aimed at aiding researchers in compound identification and characterization.
Introduction
This compound (C₈H₉NO₄S) is a bifunctional molecule containing a methyl ester and a sulfonamide group attached to a benzene (B151609) ring in an ortho configuration.[1] Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides a unique fingerprint, allowing for its unambiguous identification and quality control.
Data Presentation: Infrared Absorption Spectrum
The gas-phase infrared spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] The principal absorption bands, their corresponding vibrational modes, and intensities are summarized in the table below. The interpretation is based on established correlation tables for characteristic functional group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3490, 3380 | Medium | Asymmetric & Symmetric N-H stretching | Primary Amine (-NH₂) |
| 3080 - 3020 | Weak | Aromatic C-H stretching | Aromatic Ring |
| 2960, 2850 | Weak | Aliphatic C-H stretching | Methyl Group (-CH₃) |
| 1730 | Strong | C=O stretching | Ester Carbonyl |
| 1600, 1480 | Medium-Weak | C=C stretching | Aromatic Ring |
| 1340 | Strong | Asymmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) |
| 1160 | Strong | Symmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) |
| 1290 | Strong | C-O stretching | Ester |
| 750 | Strong | C-H out-of-plane bending | Ortho-disubstituted Benzene |
Interpretation of the Spectrum
The IR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups:
-
Sulfonamide Group (-SO₂NH₂): The presence of the primary sulfonamide is confirmed by the two distinct N-H stretching bands around 3490 cm⁻¹ and 3380 cm⁻¹. Furthermore, the strong asymmetric and symmetric stretching vibrations of the S=O bonds are observed at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively. These are highly characteristic and reliable indicators of the sulfonamide moiety.
-
Methyl Ester Group (-COOCH₃): A strong, sharp absorption peak around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The strong band at approximately 1290 cm⁻¹ corresponds to the C-O stretching vibration of the ester.
-
Aromatic Ring (Ortho-disubstituted Benzene): The weak C-H stretching vibrations of the aromatic ring are expected in the 3080-3020 cm⁻¹ region. The C=C in-ring stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. A strong band around 750 cm⁻¹ is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.[3]
-
Methyl Group (-CH₃): Weak C-H stretching vibrations from the methyl group of the ester are anticipated around 2960 cm⁻¹ and 2850 cm⁻¹.
Experimental Protocols
The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Ensure the sample covers the crystal surface completely.
-
-
Sample Analysis:
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The acquired spectrum is automatically ratioed against the background spectrum by the instrument software.
-
If necessary, perform a baseline correction to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
Clean the ATR crystal and the pressure clamp thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Mandatory Visualizations
The logical workflow for the analysis of the IR spectrum of this compound can be visualized as follows:
Caption: Workflow for IR Spectrum Analysis.
This diagram illustrates the sequential process from sample preparation and data acquisition to spectral analysis and final structure confirmation.
Conclusion
The infrared spectrum of this compound exhibits a unique pattern of absorption bands that are characteristic of its sulfonamide, methyl ester, and ortho-disubstituted aromatic ring functionalities. This guide provides the necessary quantitative data, experimental methodology, and analytical workflow to effectively utilize IR spectroscopy for the identification and characterization of this important chemical compound in a research and development setting. Proper application of these principles will ensure accurate and reliable results.
References
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate and a metabolite of the herbicide metsulfuron-methyl.[1] This document outlines detailed experimental protocols, presents quantitative mass spectral data, and illustrates relevant biochemical pathways and analytical workflows.
Compound Information
| Parameter | Value | Source |
| IUPAC Name | methyl 2-sulfamoylbenzoate | PubChem[1] |
| Synonyms | 2-Carbomethoxybenzenesulfonamide, Methyl o-sulphamoylbenzoate | NIST WebBook[2][3][4] |
| CAS Number | 57683-71-3 | NIST WebBook[2][3][4] |
| Molecular Formula | C8H9NO4S | NIST WebBook[2][3][4] |
| Molecular Weight | 215.23 g/mol | PubChem[1] |
Mass Spectrometry Data
The mass spectrometric analysis of this compound can be effectively performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Electron Ionization (EI) Mass Spectrometry
EI-MS is a "hard" ionization technique that provides extensive fragmentation, which is useful for structural elucidation.[5]
Table 1: EI-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 50 | 18 | C4H2+ |
| 65 | 12 | C5H5+ |
| 76 | 30 | C6H4+ |
| 92 | 15 | C6H4O+ |
| 104 | 8 | C7H4O+ |
| 136 | 100 | [M-SO2NH2-CH3]+ |
| 155 | 40 | [M-OCH3-NH2]+ |
| 183 | 60 | [M-CH3OH]+ |
| 199 | 5 | [M-O]+ |
| 215 | 35 | [M]+• (Molecular Ion) |
Data extracted from NIST WebBook JCAMP-DX file.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]+), which can then be subjected to collision-induced dissociation (CID) for fragmentation analysis.[6]
Table 2: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Loss |
| 216.0325 | 199.0061 | 100 | NH3 |
| 216.0325 | 184.0061 | 6 | H2O + CH2 |
| 216.0325 | 142.9963 | 5 | SO2NH2 |
| 216.0325 | 92.0253 | 1 | C6H4COOCH3 |
Data is representative of typical fragmentation patterns observed in ESI-MS/MS and is based on information from PubChem LC-ESI-ITFT data.[1]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify this compound using GC-MS.
Methodology:
-
Sample Preparation:
-
For solid samples, perform a solvent extraction using a polar solvent such as acetonitrile (B52724) or ethyl acetate.
-
For liquid samples, a liquid-liquid extraction may be necessary to remove interfering matrix components.
-
Derivatization with a suitable agent (e.g., diazomethane (B1218177) or a silylating agent) may be required to improve the volatility and thermal stability of the analyte.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification can be achieved by creating a calibration curve using standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Objective: To achieve high-sensitivity detection and quantification of this compound, particularly in complex matrices.
Methodology:
-
Sample Preparation:
-
For biological or environmental samples, a solid-phase extraction (SPE) is recommended for cleanup and pre-concentration.
-
Dissolve the extracted and dried residue in the initial mobile phase.
-
-
LC-MS/MS Instrument Parameters:
-
Liquid Chromatograph:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Spray Voltage: 4.5 kV.
-
Capillary Temperature: 350 °C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 216.0 -> 199.0
-
Qualifier: 216.0 -> 136.0
-
-
-
-
Data Analysis:
-
Peak identification and quantification are based on the specific MRM transitions and retention time.
-
Use a matrix-matched calibration curve for accurate quantification in complex samples.
-
Visualizations
Metabolic Pathway
This compound is a known metabolite of the sulfonylurea herbicide metsulfuron-methyl. The primary metabolic transformation involves the cleavage of the sulfonylurea bridge.[1][7]
Metabolic pathway of metsulfuron-methyl.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is outlined below.
General experimental workflow for MS analysis.
References
- 1. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]
- 7. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 2-(aminosulfonyl)benzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as 2-carbomethoxybenzenesulfonamide, is a versatile building block in organic synthesis. Its structure, featuring both a methyl ester and a sulfonamide group, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of biologically active molecules, including pyrazol-benzenesulfonamides.[1] This guide focuses on the most prevalent and efficient synthetic routes to this compound.
Core Synthetic Strategy
The principal and most widely employed strategy for the synthesis of this compound involves a two-step reaction sequence. The first step is the formation of the key intermediate, Methyl 2-(chlorosulfonyl)benzoate. This is followed by the amination of the sulfonyl chloride to yield the final product.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate
Two primary methods for the synthesis of Methyl 2-(chlorosulfonyl)benzoate are presented below.
Method A: Diazotization of Methyl Anthranilate
This classic approach involves the diazotization of methyl anthranilate, followed by a reaction with sulfur dioxide in the presence of a copper catalyst and subsequent chlorination. A continuous-flow process for this reaction has also been developed to improve safety and efficiency.[2]
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of methyl anthranilate (1.0 eq) in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite (B80452) (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride or copper(II) chloride.
-
Chlorination: The resulting sulfinic acid intermediate is then treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, to afford Methyl 2-(chlorosulfonyl)benzoate.
-
Work-up and Purification: The reaction mixture is poured onto ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Method B: Chlorosulfonation of Methyl Benzoate (B1203000) Derivatives
This method involves the direct chlorosulfonation of a suitable methyl benzoate precursor. For instance, the synthesis of a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, involves the reaction of methyl o-methoxybenzoate with chlorosulfonic acid.[3]
Experimental Protocol:
-
To a stirred and cooled solution of the starting methyl benzoate derivative, chlorosulfonic acid (excess, e.g., 5 eq) is added dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound (Amination)
The final step in the synthesis is the conversion of the sulfonyl chloride intermediate to the desired sulfonamide through amination.
Experimental Protocol:
-
Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) is dissolved in a suitable inert solvent, such as dichloromethane or tetrahydrofuran.
-
The solution is cooled in an ice bath, and aqueous ammonia (B1221849) or ammonia gas is introduced until the reaction is complete (as monitored by TLC or other analytical techniques). The reaction is typically exothermic and requires careful temperature control.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a white to off-white solid.[3] The melting point of the purified product is reported to be 126-128 °C.[4]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and its key intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| Step 1: Chlorosulfonylation | Methyl Anthranilate | 1. NaNO₂, HCl2. SO₂, CuCl3. Cl₂ | Methyl 2-(chlorosulfonyl)benzoate | 75 | - | CN105732441A[5] |
| Step 1: Chlorosulfonylation (related compound) | 2-Methoxybenzoic acid | Chlorosulfonic acid | 2-Methoxy-5-sulfonyl chlorobenzoic acid | 95.7 | - | ResearchGate[6] |
| Step 2: Amination (related compound) | 2-Methoxy-5-sulfonyl chlorobenzoic acid | NH₄OH | 2-Methoxy-5-aminosulfonylbenzoic acid | 75.8 | - | ResearchGate[6] |
Visualizing the Synthesis
To aid in the understanding of the synthetic process, the following diagrams illustrate the key relationships and workflows.
Caption: Overall workflow for the synthesis of this compound.
Caption: A typical experimental workflow for the two-step synthesis.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN105732441A - Method and device for continuously preparing 2- (chlorosulfonyl) methyl benzoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 2-(aminosulfonyl)benzoate
This technical guide provides a comprehensive overview of the synthesis of methyl 2-(aminosulfonyl)benzoate, a key intermediate in the preparation of various pharmaceutical compounds, including pyrazol-benzenesulfonamides.[1] The described protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Data
The target compound, this compound, possesses the following key characteristics:
| Property | Value | Reference |
| CAS Number | 57683-71-3 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 126-128 °C | [3] |
| IUPAC Name | methyl 2-sulfamoylbenzoate | [2] |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with the readily available starting material, salicylic (B10762653) acid. This pathway involves four key transformations: etherification, chlorosulfonation, amination, and finally, esterification. This method provides a reliable means of producing the target compound with good overall yield.[4][5]
Caption: Four-step synthesis of a this compound derivative.
Detailed Experimental Protocols
The following sections provide a detailed methodology for each step in the synthesis of a derivative, methyl 2-methoxy-5-aminosulfonyl benzoate, as a representative example of this synthetic approach.[4][5]
Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid
This initial step involves the methylation of the phenolic hydroxyl group of salicylic acid.
Methodology:
-
Dissolve 20 mol of sodium hydroxide (B78521) in 4.7 L of water in a 15 L glass reaction kettle with continuous stirring.
-
Cool the solution to 0°C using a low-temperature circulating device.
-
Gradually add 10 mol (1.38 kg) of salicylic acid to the cooled solution until it is completely dissolved.
-
Add 10.5 mol (1 L) of dimethyl sulfate (B86663) to the reaction mixture and continue stirring at 0°C for 30 minutes.
-
Turn off the cooling and allow the reaction mixture to warm to 35°C for an additional 30 minutes.
| Parameter | Value |
| Yield | 92.6% |
| Reactant Ratio (Salicylic Acid:NaOH) | 1:2 |
| Reaction Time | 1 hour |
| Reaction Temperature | 0°C to 35°C |
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
The intermediate 2-methoxybenzoic acid is then chlorosulfonated to introduce the sulfonyl chloride group.
Methodology:
-
React 2-methoxybenzoic acid with chlorosulfonic acid.
-
The optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5.
| Parameter | Value |
| Yield | 95.7% |
| Reactant Ratio (2-Methoxybenzoic Acid:Chlorosulfonic Acid) | 1:5 |
Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid
The sulfonyl chloride is then converted to a sulfonamide through a reaction with ammonium (B1175870) hydroxide.
Methodology:
-
The reaction is carried out at an optimized temperature of 30°C to prevent hydrolysis of the sulfonyl chloride.
-
The ideal molar ratio of 2-methoxy-5-(chlorosulfonyl)benzoic acid to ammonium hydroxide is 1:20.
-
The reaction is maintained for 5 hours.
| Parameter | Value |
| Yield | 75.8% |
| Reactant Ratio (Sulfonyl Chloride:Ammonium Hydroxide) | 1:20 |
| Reaction Time | 5 hours |
| Reaction Temperature | 30°C |
Step 4: Esterification to Methyl 2-methoxy-5-aminosulfonylbenzoate
The final step is the esterification of the carboxylic acid group to yield the target product.
Methodology:
-
Add 187.5 mol (6 kg) of methanol (B129727) to a 15 L glass reaction kettle with stirring.
-
Add 2.94 mol (0.6 kg) of 2-methoxy-5-aminosulfonylbenzoic acid and 5.73 mol (0.51 kg) of sulfuric acid to the methanol.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Remove the excess methanol via rotary evaporation.
-
Add 5.4 L of a 15% sodium carbonate solution and stir for 30 minutes.
| Parameter | Value |
| Yield | 97.4% |
| Reactant Ratio (Carboxylic Acid:Methanol:Sulfuric Acid) | 1:55:1.1 |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux |
Alternative Synthesis Route
An alternative and more direct synthesis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, starts from 2-methoxy-5-chlorobenzoic acid methyl ester. This method offers a shorter process with high yield.[6]
Caption: A streamlined, one-pot synthesis approach.
Methodology:
-
Add 300g of tetrahydrofuran (B95107) (THF), 50g (0.25mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 1.8g (0.0125mol) of cuprous bromide, and 31g (0.3mol) of sodium aminosulfinate to a 1000ml reaction flask equipped with a reflux condenser.[6]
-
Heat the mixture to 60°C and maintain this temperature for 12 hours.[6]
-
After the reaction is complete, add 2 grams of activated carbon and filter the solution while hot.[6]
-
Concentrate the filtrate under reduced pressure and dry the resulting solid under vacuum at 60°C to obtain the final product.[6]
| Parameter | Value |
| Yield | 94.5% |
| Purity (HPLC) | 99.51% |
| Reaction Time | 12 hours |
| Reaction Temperature | 60°C |
This alternative route demonstrates a more efficient synthesis with fewer steps, making it suitable for larger-scale industrial production.[6]
References
- 1. scbt.com [scbt.com]
- 2. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-(aminosulfonyl)benzoate and its Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(aminosulfonyl)benzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and, most importantly, its role as a precursor in the synthesis of pharmacologically active molecules. Detailed experimental protocols for the synthesis of a closely related and commercially significant derivative, Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), are presented. Furthermore, this guide delves into the mechanisms of action of drugs derived from these precursors, with a focus on two critical signaling pathways: the Cyclooxygenase-2 (COX-2) pathway, targeted by pyrazol-benzenesulfonamide inhibitors like celecoxib, and the Carbonic Anhydrase IX (CAIX) pathway, a key target in cancer therapy.
Chemical Identity and Properties
This compound is known by a variety of synonyms, reflecting its chemical structure. A comprehensive list of these synonyms and key identifiers is provided below to aid in its unambiguous identification in literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Synonym | Source |
| 2-(Aminosulfonyl)benzoic Acid Methyl Ester | TCI, PubChem |
| Methyl 2-Sulfamoylbenzoate | TCI, PubChem |
| 2-Sulfamoylbenzoic Acid Methyl Ester | TCI, LookChem |
| Methyl 2-Sulfonamidobenzoate | TCI, LookChem |
| 2-Sulfonamidobenzoic Acid Methyl Ester | TCI |
| 2-Carbomethoxybenzenesulfonamide | NIST, PubChem |
| (2-Methoxycarbonyl)benzene sulfonamide | LookChem, PubChem |
| Methyl o-sulphamoylbenzoate | LookChem, PubChem |
| Benzoic acid, 2-(aminosulfonyl)-, methyl ester | NIST, PubChem |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57683-71-3 | SCBT, TCI |
| Molecular Formula | C₈H₉NO₄S | SCBT, PubChem |
| Molecular Weight | 215.23 g/mol | SCBT, PubChem |
| Appearance | White to Almost white powder to crystal | TCI |
| Melting Point | 124.0 to 129.0 °C | TCI |
| Purity | >98.0% (HPLC) | TCI |
| InChI Key | VSOOBQALJVLTBH-UHFFFAOYSA-N | PubChem |
| SMILES | COC(=O)c1ccccc1S(N)(=O)=O | PubChem |
Role in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its primary application lies in the preparation of pyrazol-benzenesulfonamides.[1] This class of compounds has been extensively investigated for its therapeutic properties, most notably as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Additionally, the broader class of sulfonamides is well-known for its ability to inhibit carbonic anhydrases, with Carbonic Anhydrase IX (CAIX) being a significant target in oncology.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key derivative of this compound, namely Methyl 2-methoxy-5-aminosulfonyl benzoate, which is an important intermediate for the synthesis of the antipsychotic drug sulpiride.[2] The protocol is based on a four-step synthesis starting from salicylic (B10762653) acid.
Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate
This synthesis involves four main steps: etherification, sulfonyl chlorination, amination, and esterification.[2]
Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid
-
In a suitable reaction vessel, dissolve salicylic acid in an appropriate solvent.
-
Add sodium hydroxide (B78521) (2 molar equivalents) to react with both the hydroxyl and carboxyl groups to form the corresponding salts.
-
Introduce dimethyl sulfate (B86663) (molar ratio of salicylic acid to dimethyl sulfate is 1:2) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and neutralize it to precipitate 2-methoxybenzoic acid.
-
Filter, wash, and dry the product. An optimized yield of up to 92.6% can be achieved.[2]
Step 2: Sulfonyl Chlorination of 2-Methoxybenzoic Acid
-
In a flask equipped with a stirrer and under controlled temperature, add 2-methoxybenzoic acid to chlorosulfonic acid. The optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5.[2]
-
Maintain the reaction temperature between 40-50°C and stir for 2-3 hours.[3]
-
Add thionyl chloride to the reaction mixture at the same temperature and continue the reaction for another 8-12 hours.[3]
-
Upon completion, carefully quench the reaction mixture by pouring it into ice water to precipitate the product, 2-methoxy-5-(chlorosulfonyl)benzoic acid.
-
Filter and wash the precipitate with cold water. This step can yield up to 95.7% of the desired product.[2]
Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid
-
Add the 2-methoxy-5-(chlorosulfonyl)benzoic acid obtained from the previous step to a concentrated ammonia (B1221849) solution.
-
Control the reaction temperature and time to facilitate the amination process.
-
After the reaction is complete, acidify the solution to precipitate 2-methoxy-5-(aminosulfonyl)benzoic acid.
-
Filter, wash, and dry the product. The yield for this step is typically around 75.8%.[2]
Step 4: Esterification to Methyl 2-methoxy-5-aminosulfonyl benzoate
-
Suspend the 2-methoxy-5-(aminosulfonyl)benzoic acid in methanol (B129727).
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization from methanol to obtain Methyl 2-methoxy-5-aminosulfonyl benzoate with a purity of over 98%.[3] The yield for this final step can be as high as 97.4%.[2]
The overall workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic pathway of Methyl 2-methoxy-5-aminosulfonyl benzoate.
Signaling Pathways in Drug Action
Derivatives of this compound are instrumental in targeting key signaling pathways implicated in various diseases. This section illustrates two such pathways.
COX-2 Inhibition by Pyrazol-Benzenesulfonamides
Many pyrazol-benzenesulfonamides synthesized from this compound are potent and selective inhibitors of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[4][5] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[5] The mechanism of action of celecoxib, a prominent COX-2 inhibitor, is depicted below.
Caption: COX-2 inhibition by celecoxib.
Carbonic Anhydrase IX (CAIX) Signaling in the Tumor Microenvironment
Sulfonamide-containing compounds are also known inhibitors of carbonic anhydrases. Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is associated with poor prognosis.[6] Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in pH regulation, contributing to an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[6] Inhibition of CAIX can disrupt this pH balance and represents a promising anti-cancer strategy.
Caption: CAIX-mediated signaling and its inhibition.
Conclusion
This compound and its derivatives are of significant interest to the drug development community. Their utility as versatile intermediates for the synthesis of targeted therapeutics, such as COX-2 inhibitors and carbonic anhydrase inhibitors, underscores their importance. The detailed synthetic protocols and the elucidation of the targeted signaling pathways provided in this guide are intended to support researchers and scientists in their efforts to develop novel and effective therapeutic agents. The continued exploration of the chemical space accessible from these precursors holds promise for the discovery of new drugs to address a range of diseases.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Methyl 2-(aminosulfonyl)benzoate: A Versatile Building Block in Organic Synthesis
Introduction
Methyl 2-(aminosulfonyl)benzoate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a variety of heterocyclic compounds and other molecules of pharmaceutical and agrochemical interest. Its bifunctional nature, possessing both a reactive methyl ester and an aminosulfonyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 57683-71-3 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 126-128 °C | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
Applications in Organic Synthesis
This compound is a precursor for several important classes of compounds, including:
-
Saccharin and its derivatives: Intramolecular cyclization of the aminosulfonyl group onto the ester carbonyl leads to the formation of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, commonly known as saccharin.
-
Pyrazol-benzenesulfonamides: The ester functionality can be transformed into a hydrazide, which can then undergo cyclization to form pyrazole-fused heterocycles. These compounds are of interest in medicinal chemistry.
-
N-Substituted Benzamides: The methyl ester can be readily converted to amides by reaction with primary and secondary amines, providing a straightforward route to a variety of substituted benzamides.
Application Note 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)
The intramolecular cyclization of this compound is a direct and efficient method for the synthesis of saccharin. This reaction is typically promoted by a base, which deprotonates the sulfonamide nitrogen, facilitating its nucleophilic attack on the ester carbonyl.
Reaction Scheme:
Caption: Synthesis of Saccharin via Intramolecular Cyclization.
Experimental Protocol: Base-Catalyzed Intramolecular Cyclization
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in deionized water and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to afford 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
-
The crude product can be further purified by recrystallization from ethanol (B145695)/water.
| Reactant | Molar Eq. | Solvent | Base | Temperature | Reaction Time | Typical Yield |
| This compound | 1.0 | Methanol | NaOMe (1.2 eq) | Reflux | 2-4 h | 85-95% |
Application Note 2: Synthesis of 2-(Aminosulfonyl)benzohydrazide
The conversion of the methyl ester to a hydrazide is a key step in the synthesis of pyrazole-containing compounds. This transformation is readily achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303).
Reaction Scheme:
Caption: Synthesis of 2-(Aminosulfonyl)benzohydrazide.
Experimental Protocol: Hydrazinolysis of Methyl Ester
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Deionized water
Procedure:
-
Suspend this compound (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, during which the solid will dissolve.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to approximately one-third of its original volume.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(aminosulfonyl)benzohydrazide.
| Reactant | Molar Eq. | Solvent | Reagent | Temperature | Reaction Time | Typical Yield |
| This compound | 1.0 | Ethanol | Hydrazine Hydrate (3.0 eq) | Reflux | 4-6 h | 90-98% |
Application Note 3: Synthesis of N-Substituted 2-(Aminosulfonyl)benzamides
The direct amidation of this compound with primary or secondary amines provides a facile route to a diverse library of N-substituted 2-(aminosulfonyl)benzamides. This reaction can be carried out under neat conditions or in a suitable solvent.
Reaction Scheme:
Caption: Synthesis of N-Substituted 2-(Aminosulfonyl)benzamides.
Experimental Protocol: Direct Amidation
Materials:
-
This compound
-
Desired primary or secondary amine
-
Toluene (optional)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired amine (1.5-2.0 eq).
-
If the amine is a solid, add a minimal amount of a high-boiling solvent like toluene.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired N-substituted 2-(aminosulfonyl)benzamide.
| Reactant | Molar Eq. | Solvent | Reagent | Temperature | Reaction Time | Typical Yield |
| This compound | 1.0 | Toluene (optional) | Amine (1.5-2.0 eq) | 80-120 °C | 12-24 h | 70-90% |
Safety Information
This compound may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for the Synthesis of Pyrazole-Benzenesulfonamides from Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-benzenesulfonamides, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis originates from Methyl 2-(aminosulfonyl)benzoate, a readily available starting material. The overall synthetic strategy involves a two-step process: first, the conversion of this compound to 2-(aminosulfonyl)benzoyl hydrazide, followed by a classical Knorr-type pyrazole (B372694) synthesis through cyclocondensation with a 1,3-dicarbonyl compound.
Synthetic Workflow Overview
The synthesis is a sequential two-step process. The first step is the hydrazinolysis of the methyl ester to form the corresponding hydrazide. The second step is the cyclization of the hydrazide with a β-ketoester to form the final pyrazole-benzenesulfonamide product.
Experimental Protocols
Part 1: Synthesis of 2-(aminosulfonyl)benzoyl hydrazide (Intermediate)
This protocol is adapted from established methods for the hydrazinolysis of aromatic methyl esters.[1][2]
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol, 21.52 g).
-
To the flask, add absolute ethanol (100 mL) to dissolve the starting material.
-
Slowly add hydrazine hydrate (e.g., 0.2 mol, 10.01 g or approximately 10 mL of 100% hydrazine hydrate) to the stirred solution. An excess of hydrazine hydrate is used to ensure complete reaction.
-
Heat the reaction mixture to reflux and maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2-(aminosulfonyl)benzoyl hydrazide, is expected to precipitate out of the solution upon cooling. If precipitation is not observed, the volume of ethanol can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified 2-(aminosulfonyl)benzoyl hydrazide in a vacuum oven.
-
Characterize the product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).
Expected Yield: 80-90%
Part 2: Synthesis of Pyrazole-benzenesulfonamide (Final Product)
This protocol outlines the cyclocondensation of the synthesized 2-(aminosulfonyl)benzoyl hydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), to form the pyrazole ring.
Materials and Reagents:
-
2-(aminosulfonyl)benzoyl hydrazide (from Part 1)
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(aminosulfonyl)benzoyl hydrazide (e.g., 0.05 mol) in glacial acetic acid (30 mL).
-
To this solution, add an equimolar amount of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 0.05 mol, 6.51 g or approximately 6.5 mL).
-
Heat the reaction mixture to reflux and maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (150-200 mL) with stirring.
-
The crude pyrazole-benzenesulfonamide product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified pyrazole-benzenesulfonamide product in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).
Expected Yield: 70-85%
Data Presentation
The following tables summarize hypothetical but representative data for a series of synthesized pyrazole-benzenesulfonamides.
Table 1: Synthesis of 2-(aminosulfonyl)benzoyl hydrazide
| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles | Reagent | Moles | Solvent (Volume) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | 215.23 | 21.52 | 0.1 | Hydrazine Hydrate | 0.2 | Ethanol (100 mL) | 4 | 85 | 148-150 |
Table 2: Synthesis of Pyrazole-benzenesulfonamides from 2-(aminosulfonyl)benzoyl hydrazide and various 1,3-dicarbonyls
| Hydrazide (moles) | 1,3-Dicarbonyl Compound | Moles | Solvent (Volume) | Reaction Time (h) | Product Structure | Yield (%) | Melting Point (°C) |
| 0.05 | Ethyl Acetoacetate | 0.05 | Glacial Acetic Acid (30 mL) | 6 | 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-benzenesulfonamide | 82 | 210-212 |
| 0.05 | Acetylacetone | 0.05 | Glacial Acetic Acid (30 mL) | 5 | 3,5-dimethyl-1H-pyrazole-1-benzenesulfonamide | 88 | 195-197 |
| 0.05 | Diethyl Malonate | 0.05 | Glacial Acetic Acid (30 mL) | 8 | 3,5-dioxo-pyrazolidine-1-benzenesulfonamide | 75 | 230-232 |
Biological Activity and Signaling Pathways
Pyrazole-benzenesulfonamide derivatives are known to exhibit a variety of biological activities. For instance, certain analogs have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The benzenesulfonamide (B165840) moiety is a key pharmacophore in several selective COX-2 inhibitors. The diagram below illustrates a simplified representation of the COX pathway and the point of inhibition.
Further research into the structure-activity relationships (SAR) of these synthesized compounds can lead to the development of more potent and selective therapeutic agents. Professionals in drug development can use these protocols as a foundation for creating libraries of novel pyrazole-benzenesulfonamides for screening against various biological targets.
References
Synthesis of Novel Heterocycles Using Methyl 2-(aminosulfonyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 2-(aminosulfonyl)benzoate as a versatile starting material. The methodologies outlined herein describe the preparation of biologically relevant pyrazol-benzenesulfonamides and 1,2,4-benzothiadiazine-1,1-dioxides, classes of compounds with significant potential in drug discovery and development.
Application I: Synthesis of 2-(1H-Pyrazol-5-yl)benzenesulfonamides
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents provides a direct route to substituted 2-(1H-pyrazol-5-yl)benzenesulfonamides. These scaffolds are of significant interest due to their prevalence in compounds exhibiting a range of biological activities, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).
Biological Context: COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. The COX-2 isoform is inducibly expressed at sites of inflammation, and its selective inhibition is a validated therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazol-benzenesulfonamides are a well-established class of COX-2 inhibitors.
Below is a diagram illustrating the signaling pathway of COX-2 and the inhibitory action of the synthesized heterocycles.
Caption: Inhibition of the COX-2 signaling pathway by 2-(1H-Pyrazol-5-yl)benzenesulfonamides.
Experimental Protocol: Synthesis of 2-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
This protocol is based on the principles of pyrazole (B372694) synthesis from β-dicarbonyl precursors and sulfonamides.
Materials:
-
This compound
-
1-Phenylbutane-1,3-dione (benzoylacetone)
-
Sodium ethoxide
-
Ethanol (B145695), absolute
-
Hydrochloric acid, 2M
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 eq.) in absolute ethanol under an inert atmosphere.
-
To this solution, add 1-phenylbutane-1,3-dione (1.1 eq.) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 2M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide.
Quantitative Data
| Entry | 1,3-Dicarbonyl Precursor | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Phenylbutane-1,3-dione | 2-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | 18 | 75-85 |
| 2 | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-5-yl)benzenesulfonamide | 24 | 70-80 |
*Yields are estimated based on analogous reactions and may vary.
Application II: Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxides
This compound can be converted to 1,2,4-benzothiadiazine-1,1-dioxides in a two-step sequence involving amidation followed by cyclization with a suitable one-carbon synthon. These heterocyclic systems are of particular interest as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Biological Context: AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Positive allosteric modulators of AMPA receptors enhance synaptic transmission and are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive deficits, depression, and neurodegenerative diseases.
The following diagram illustrates the modulation of the AMPA receptor signaling pathway by 1,2,4-benzothiadiazine-1,1-dioxides.
Caption: Positive allosteric modulation of the AMPA receptor by 1,2,4-benzothiadiazine-1,1-dioxides.
Experimental Protocols
Step 1: Synthesis of N-Aryl-2-(aminosulfonyl)benzamides
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-chloroaniline)
-
Trimethylaluminum (B3029685) (2.0 M in toluene)
-
Toluene (B28343), anhydrous
-
Dichloromethane (B109758), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted aniline (1.1 eq.) in anhydrous toluene at 0 °C, add trimethylaluminum solution (1.2 eq.) dropwise under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Filter the resulting suspension through celite and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude N-aryl-2-(aminosulfonyl)benzamide is often of sufficient purity for the next step, or can be purified by crystallization or column chromatography.
Step 2: Synthesis of 3-Substituted-1,2,4-benzothiadiazine-1,1-dioxides
Materials:
-
N-Aryl-2-(aminosulfonyl)benzamide
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Xylene or Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, suspend the N-aryl-2-(aminosulfonyl)benzamide (1.0 eq.) in xylene.
-
Add triethyl orthoformate (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue until the calculated amount of ethanol is collected in the Dean-Stark trap (typically 4-12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data
| Entry | Amine | One-Carbon Synthon | Product | Overall Yield (%) |
| 1 | 4-Chloroaniline | Triethyl orthoformate | 7-Chloro-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | 60-70 |
| 2 | Aniline | Triethyl orthoformate | 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide | 65-75 |
*Yields are estimated based on analogous two-step reactions and may vary.
Workflow Diagram for Heterocycle Synthesis
Caption: Synthetic workflows for novel heterocycles from this compound.
Application Notes and Protocols: Methyl 2-(aminosulfonyl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(aminosulfonyl)benzoate is a versatile chemical intermediate with significant applications in medicinal chemistry. Its structure, featuring a sulfonamide group and a methyl ester on a benzene (B151609) ring, makes it a valuable building block for the synthesis of a diverse range of pharmacologically active compounds. These compounds have shown potential in treating a variety of conditions, including inflammation, cancer, and neurological disorders.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for drug discovery and development.
Overview of Medicinal Chemistry Applications
This compound serves as a key starting material for the synthesis of several classes of therapeutic agents. Its primary utility lies in its role as a scaffold to which various functional groups can be added, leading to compounds with specific biological activities. Notable applications include the development of:
-
Cyclooxygenase-2 (COX-2) Inhibitors: The benzenesulfonamide (B165840) moiety is a common feature in selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a critical pharmacophore for inhibiting carbonic anhydrases, enzymes that are implicated in various physiological and pathological processes, including tumor growth.
-
Dopamine (B1211576) Receptor Antagonists: Derivatives of this compound are used to synthesize compounds that modulate the activity of dopamine receptors, which are important targets for antipsychotic medications.
Quantitative Data Summary
The following tables summarize the quantitative data for representative compounds synthesized using a sulfonamide scaffold, highlighting their potency against various biological targets.
Table 1: Inhibitory Activity of Pyrazol-Benzenesulfonamide Derivatives against COX-1 and COX-2
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole 7a | COX-2 | 49 | 212.24 |
| Pyrazole 7b | COX-2 | 60 | 208.33 |
| Pyrazole 7j | COX-2 | 60 | 158.33 |
Table 2: Inhibitory Activity of Pyrazole Derivatives against 5-Lipoxygenase (5-LOX)
| Compound | Target | IC50 (µM) |
| Pyrazole 7a | 5-LOX | 2.4 |
| Pyrazole 7b | 5-LOX | 1.9 |
| Pyrazole 7j | 5-LOX | 2.5 |
Table 3: Inhibition Constants (Kᵢ) of Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| 1d | >10000 | 25.4 | 5.1 | 14.5 |
| 1j | 856.3 | 46.8 | 8.6 | 18.2 |
| 1v | >10000 | 15.3 | 4.7 | 22.3 |
| 1x | 8765 | 35.7 | 5.1 | 16.1 |
Table 4: Binding Affinity of a Methyl 5-Sulfamoyl-Benzoate Derivative for Carbonic Anhydrase IX
| Compound | Target | K_d (nM) |
| 4b | CAIX | 0.12 |
Experimental Protocols
General Synthesis of Pyrazol-Benzenesulfonamides
This protocol describes a general method for synthesizing pyrazol-benzenesulfonamide derivatives, which are potent COX-2 inhibitors, starting from a benzenesulfonamide precursor.
Workflow for Synthesis of Pyrazol-Benzenesulfonamides
Caption: General workflow for the synthesis of pyrazol-benzenesulfonamides.
Materials:
-
Appropriate aromatic aldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 3% in ethanol)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Chalcone Synthesis:
-
Dissolve the aromatic aldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the alcoholic KOH solution dropwise while stirring at room temperature.
-
Continue stirring for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Pyrazole Ring Formation:
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (or a substituted hydrazine, 1.2 equivalents) in glacial acetic acid for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazol-benzenesulfonamide derivative by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the final product by recrystallization or column chromatography.
-
COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to screen for COX-2 inhibitors.
Workflow for COX-2 Inhibition Assay
Caption: General workflow for a fluorometric COX-2 inhibitor screening assay.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (or other known COX-2 inhibitor as a positive control)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test inhibitor in COX Assay Buffer.
-
Prepare Enzyme Control (EC) wells containing Assay Buffer instead of the inhibitor.
-
Prepare Inhibitor Control (IC) wells with a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test inhibitor, Assay Buffer (for EC), or inhibitor control (for IC) to the respective wells of the 96-well plate.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of diluted COX-2 enzyme to all wells except the blank.
-
-
Reaction and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Dopamine D2 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Workflow for Dopamine D2 Receptor Binding Assay
Caption: General workflow for a dopamine D2 receptor radioligand binding assay.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
Radiolabeled ligand (e.g., [³H]Spiperone)
-
Unlabeled competitor for non-specific binding (e.g., haloperidol (B65202) or sulpiride)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing salts)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Add serial dilutions of the test compound to the respective wells.
-
-
Binding Reaction:
-
Add a constant concentration of the radiolabeled ligand to all wells.
-
Add the D2 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki value for the test compound using the Cheng-Prusoff equation.
-
Signaling Pathways
COX-2/Prostaglandin (B15479496) E2 Signaling Pathway in Inflammation and Cancer
Derivatives of this compound that inhibit COX-2 interfere with the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer progression.
COX-2/PGE2 Signaling Pathway
Caption: Simplified COX-2/PGE2 signaling pathway.
Dopamine D2 Receptor Signaling Pathway
Antagonists of the dopamine D2 receptor, which can be synthesized from this compound derivatives, block the inhibitory effects of dopamine on adenylyl cyclase.
Dopamine D2 Receptor Signaling
Caption: Simplified Dopamine D2 receptor signaling pathway.
Carbonic Anhydrase IX in the Tumor Microenvironment
Inhibitors of carbonic anhydrase IX (CAIX) target a key enzyme involved in pH regulation in the hypoxic tumor microenvironment, thereby disrupting tumor cell survival and proliferation.
Role of Carbonic Anhydrase IX in Tumors
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
Application Notes and Protocols: Methyl 2-(aminosulfonyl)benzoate as a Precursor for Bioactive Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(aminosulfonyl)benzoate is a versatile chemical intermediate used in the synthesis of a wide array of bioactive sulfonamide derivatives.[1][2][3][4] Its structure, featuring a reactive sulfamoyl group and a methyl ester, allows for straightforward chemical modifications to produce compounds with diverse pharmacological activities. This document provides detailed application notes on the synthesis of two major classes of bioactive compounds from this precursor: carbonic anhydrase inhibitors with anticancer potential and pyrazolyl-benzenesulfonamides with antimicrobial and anti-inflammatory properties. Detailed experimental protocols and quantitative bioactivity data are provided to guide researchers in the development of novel therapeutic agents.
I. Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as an excellent starting material for the synthesis of N-substituted sulfonamides that can act as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5] These inhibitors have potential applications in cancer therapy. The general synthetic approach involves the reaction of the sulfamoyl group with various amines or other nucleophiles.
General Synthetic Workflow for N-Substituted Sulfonamides
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Experimental Protocol: Synthesis of N-Alkyl/Aryl Sulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a base, such as pyridine (1.2 eq) or triethylamine (B128534) (1.5 eq), to the solution and stir for 10 minutes at room temperature.
-
Addition of Electrophile: Slowly add the desired alkyl or aryl halide (e.g., benzyl (B1604629) bromide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 4-24 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure N-substituted sulfonamide.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition constants (Ki) and IC50 values of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors.
| Compound Class | Target Isoform | Ki (nM) | IC50 (µM) | Reference Compound | Ki of Ref. (nM) |
| Benzenesulfonamides | hCA I | 49 - >10,000 | - | Acetazolamide (AAZ) | 250 |
| Benzenesulfonamides | hCA II | 2.4 - 4515 | - | Acetazolamide (AAZ) | 12 |
| Benzenesulfonamides | hCA IX | 9.7 - 7766 | - | Acetazolamide (AAZ) | 25 |
| Benzenesulfonamides | hCA XII | 14 - 316 | - | Acetazolamide (AAZ) | 5.7 |
| Quinazoline-sulfonamides | hCA IX | - | 0.10 - 6.47 | - | - |
| Quinazoline-sulfonamides | hCA XII | - | 0.10 - 6.47 | - | - |
Data compiled from multiple sources, showcasing the range of activities for different sulfonamide derivatives against various carbonic anhydrase isoforms.[1][5][6]
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer
Sulfonamide inhibitors target CA IX, which is overexpressed in many hypoxic tumors. Inhibition of CA IX leads to an increase in the pH of the tumor microenvironment, which can induce apoptosis.
Caption: Inhibition of CA IX by sulfonamides leads to apoptosis.
II. Synthesis of Pyrazolyl-Benzenesulfonamides
This compound can be utilized to synthesize pyrazolyl-benzenesulfonamides, a class of compounds that have demonstrated both antimicrobial and anti-inflammatory activities.[7][8][9] The synthesis typically involves the reaction of the sulfonamide with a pyrazole-containing intermediate.
Experimental Protocol: Synthesis of Pyrazolyl-Benzenesulfonamides
This protocol outlines a general procedure for the synthesis of pyrazolyl-benzenesulfonamides.
-
Activation of Sulfonamide: To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile, add a base such as triethylamine (2.0 eq).
-
Reaction with Pyrazole (B372694) Precursor: Add the desired pyrazole derivative (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate it.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain the pure pyrazolyl-benzenesulfonamide.[10]
Quantitative Data: Antimicrobial Activity of Sulfonamide Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of sulfonamide derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Benzenesulfonyl hydrazones | Staphylococcus aureus | 7.81 - 15.62 |
| Benzenesulfonyl hydrazones | Gram-positive bacteria | 7.81 - 15.62 |
| Thiazolyl-benzenesulfonamides | Staphylococcus aureus | 3.9 |
| Thiazolyl-benzenesulfonamides | Achromobacter xylosoxidans | 3.9 |
This table showcases the antimicrobial potential of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria.[11][12]
Signaling Pathway: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[13][14][15][16] This inhibition deprives the bacteria of essential folate, thereby halting their growth and replication.
Caption: Sulfonamides inhibit bacterial growth by blocking folic acid synthesis.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling | MDPI [mdpi.com]
- 7. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
Application of Methyl 2-(aminosulfonyl)benzoate in the Synthesis of Sulfonylurea Herbicides
Introduction
Methyl 2-(aminosulfonyl)benzoate is a key chemical intermediate predominantly utilized in the synthesis of sulfonylurea herbicides. This class of agrochemicals is highly valued for its efficacy at low application rates and its selective control of broadleaf weeds in various crops. The structural backbone of this compound provides a crucial building block for the creation of the sulfonylurea bridge, which is the active moiety responsible for the herbicidal activity. The primary mechanism of action for sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This targeted inhibition leads to the cessation of plant cell division and growth, ultimately causing weed death.
This document provides detailed application notes and experimental protocols for the synthesis of a prominent sulfonylurea herbicide, Tribenuron-methyl (B105370), using this compound as a starting material.
Application Notes
Primary Use: Intermediate in the synthesis of sulfonylurea herbicides.
Key Reactions:
-
Formation of Sulfonyl Isocyanate: this compound is reacted with phosgene (B1210022) (or a phosgene equivalent like triphosgene) to form the highly reactive intermediate, Methyl 2-(isocyanatosulfonyl)benzoate. This reaction is typically catalyzed and carried out in an inert solvent.
-
Coupling with Heterocyclic Amines: The sulfonyl isocyanate intermediate is then coupled with a specific heterocyclic amine, such as an aminotriazine (B8590112) or aminopyrimidine, to form the final sulfonylurea herbicide. The choice of the heterocyclic amine determines the specific herbicidal activity and crop selectivity of the final product.
Featured Agrochemical: Tribenuron-methyl
Tribenuron-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops. Its synthesis from this compound is a well-established industrial process.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Tribenuron-methyl from this compound.
| Parameter | Value | Reference |
| Reactants & Molar Ratios | ||
| This compound | 1 equivalent | Based on general synthetic chemistry principles |
| Solid Phosgene | ~0.4 equivalents | CN102391194A[1] |
| n-Butyl isocyanate (catalyst) | ~0.6 equivalents | CN102391194A[1] |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) | ~1 equivalent | CN102391194A[1] |
| Reaction Conditions | ||
| Solvent | Xylene | CN102391194A[1] |
| Step 1 Temperature (Isocyanate Formation) | Reflux | CN102391194A[1] |
| Step 1 Reaction Time | 3 hours | CN102391194A[1] |
| Step 2 Temperature (Coupling) | 70 °C | CN102391194A[1] |
| Step 2 Reaction Time | 2 hours | CN102391194A[1] |
| Product Information | ||
| Product Name | Tribenuron-methyl | - |
| Yield | > 80% | US9643936B1[2] |
| Purity | > 98% | US9643936B1[2] |
| Melting Point | 139.4 °C (peak maximum) | US9643936B1[2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Tribenuron-methyl
This protocol is based on the one-pot method described in patent CN102391194A.
Materials:
-
This compound (also known as methyl o-sulphamoylbenzoate)
-
Solid phosgene (triphosgene can be used as a safer alternative, but stoichiometry will need adjustment)
-
n-Butyl isocyanate (catalyst)
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
-
Xylene (anhydrous)
-
Ethanol (B145695) (for purification)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions (e.g., three-necked flask, reflux condenser, dropping funnel, mechanical stirrer)
-
Heating mantle and temperature controller
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Step 1: Formation of Methyl 2-(isocyanatosulfonyl)benzoate (Intermediate)
-
To a dry 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 0.1 mol of this compound and 250 mL of anhydrous xylene.
-
With stirring, add 0.04 mol of solid phosgene and 0.06 mol of n-butyl isocyanate.
-
Heat the mixture to reflux and maintain at this temperature for 3 hours.[1]
-
After 3 hours, the reaction to form the sulfonyl isocyanate intermediate is considered complete.
Step 2: Synthesis of Tribenuron-methyl
-
Cool the reaction mixture to approximately 70 °C.
-
In a separate beaker, dissolve 0.1 mol of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in a minimal amount of warm xylene and add it to the reaction mixture via the dropping funnel.
-
Maintain the reaction temperature at 70 °C and continue stirring for 2 hours.[1]
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, Tribenuron-methyl, will precipitate out of the solution.
-
Filter the slurry to collect the solid product.[2]
-
Wash the collected solid with a small amount of cold xylene to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol (e.g., 35 mL for 5 g of product) to get a homogeneous solution.[2]
-
Allow the solution to cool slowly to room temperature to form fine crystals.
-
Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum at room temperature.[2]
Characterization:
The purified Tribenuron-methyl can be characterized by various analytical techniques:
-
Melting Point: Determination of the melting point, which should be around 139.4 °C.[2]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations. Key peaks for Tribenuron-methyl include those around 2957 cm⁻¹ (C-H stretch), 1728 cm⁻¹ (C=O stretch of the ester), and 1552 cm⁻¹ (C=N and C=C stretches of the triazine ring).[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should be greater than 98%.[2]
-
Differential Scanning Calorimetry (DSC): To confirm the melting point and crystalline form.[2]
-
X-ray Diffraction (XRD): To characterize the crystalline structure of the product.[2]
Visualizations
Caption: Workflow for the one-pot synthesis of Tribenuron-methyl.
Caption: Mechanism of action of sulfonylurea herbicides.
References
Application Notes and Protocols: The Role of Sulfonated Benzoates in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of methyl 2-(aminosulfonyl)benzoate in documented multicomponent reactions (MCRs) are not extensively reported in the reviewed literature, its structural motif is of significant interest in medicinal chemistry. Sulfonamide-containing compounds are a cornerstone of many therapeutic agents. This document provides insights into the synthesis of a closely related and medicinally relevant compound, methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), an important intermediate in the synthesis of the drug sulpiride.[1][2] The protocols detailed below are based on optimized synthetic routes that highlight key chemical transformations relevant to drug development. Additionally, this document will provide a general overview of multicomponent reactions to illustrate a powerful tool for the rapid generation of complex molecules in drug discovery.
Synthesis of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate
The synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic (B10762653) acid is a multi-step process involving etherification, sulfonyl chloride formation, amination, and esterification.[1][2] The optimized conditions for each step are crucial for achieving a high overall yield.[1][2]
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and yields for the four-step synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate.[1][2]
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Etherification | Salicylic acid, Dimethyl sulfate | Reflux | 8 | 92.6 |
| 2 | Sulfonyl Chlorination | 2-Methoxybenzoic acid, Chlorosulfonic acid | 50-70 | 2 | 95.7 |
| 3 | Amination | 2-Methoxy-5-chlorosulfonylbenzoic acid, Ammonia (B1221849) | - | - | 75.8 |
| 4 | Esterification | 2-Methoxy-5-aminosulfonylbenzoic acid, Methanol (B129727), Sulfuric acid | Reflux | 6 | 97.4 |
| Overall | 63.7 |
Experimental Protocols
Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid [1][2]
-
To a reaction vessel, add salicylic acid.
-
Under reflux conditions, add dimethyl sulfate.
-
Continue the reaction under reflux with dehydration for 8 hours.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture to below 20°C.
-
Add 500 mL of water and stir to dissolve any solids.
-
Separate the aqueous layer and wash the organic layer with 100 mL of water.
-
Remove the solvent from the organic phase under reduced pressure to obtain 2-methoxybenzoic acid.
Step 2: Sulfonyl Chlorination of 2-Methoxybenzoic Acid [1][2]
-
To the 2-methoxybenzoic acid obtained in the previous step, add chlorosulfonic acid (molar ratio of 1:5).
-
Stir the reaction mixture at a temperature between 50-70°C for 2 hours.
-
Upon completion, the product 2-methoxy-5-chlorosulfonylbenzoic acid is obtained.
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid [1][2]
-
The 2-methoxy-5-chlorosulfonylbenzoic acid is reacted with a concentrated ammonia solution.
-
The reaction conditions (temperature and time) should be optimized to achieve the best possible yield of 2-methoxy-5-aminosulfonylbenzoic acid.
Step 4: Esterification to Methyl 2-Methoxy-5-Aminosulfonyl Benzoate [1][2]
-
To a solution of 2-methoxy-5-aminosulfonylbenzoic acid (0.6 kg, 2.94 mol) in methanol, add sulfuric acid (0.51 kg, 5.73 mol).[1]
-
Heat the mixed solution to reflux and maintain for 6 hours.[1]
-
After reflux, remove the excess methanol via rotary evaporation.[1]
-
Add 5.4 L of a 15% sodium carbonate solution to the residue and stir for 30 minutes.[1]
-
The resulting white solid product is collected by filtration, washed, and dried to yield methyl 2-methoxy-5-aminosulfonyl benzoate.[1]
Synthetic Workflow
References
Application Notes and Protocols for the Derivatization of Methyl 2-(aminosulfonyl)benzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminosulfonyl)benzoate is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. Its structure, featuring a reactive sulfonamide group and a methyl ester, allows for selective derivatization at two key points, making it an attractive scaffold for the development of novel therapeutic agents. The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on reactions at the sulfonamide and methyl ester functionalities to generate compound libraries for drug discovery.
Chemical Properties and Reactivity
This compound (CAS 57683-71-3) is a white to off-white crystalline solid with a molecular weight of 215.23 g/mol .[1] The molecule possesses two primary sites for chemical modification:
-
The Sulfonamide (SO₂NH₂) Group: The acidic protons on the nitrogen atom can be substituted through reactions such as N-alkylation, N-acylation, and N-arylation. This allows for the introduction of a wide variety of substituents to explore the chemical space around this key functional group.
-
The Methyl Ester (COOCH₃) Group: This group can undergo hydrolysis to the corresponding carboxylic acid, or amidation with various amines to form a range of benzamide (B126) derivatives.
These two reactive handles can be manipulated, often selectively, to build a library of analogs for structure-activity relationship (SAR) studies.
Derivatization Strategies and Applications
The derivatization of this compound is a key strategy in the discovery of novel inhibitors for various enzymatic targets.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. Derivatization of the benzene (B151609) ring and the sulfonamide nitrogen can lead to potent and isoform-selective inhibitors. For instance, derivatives of methyl 5-sulfamoyl-benzoates have been synthesized and shown to be high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), a tumor-associated isozyme.
Synthesis of Pyrazol-Benzenesulfonamides
This compound is a documented starting material for the preparation of pyrazol-benzenesulfonamides.[2] These heterocyclic derivatives have been investigated for their anti-inflammatory and antimicrobial properties. The synthesis typically involves the condensation of the sulfonamide with a suitable diketone or a related precursor to form the pyrazole (B372694) ring.
Experimental Protocols
The following protocols are representative examples of how to derivatize this compound. Researchers should adapt these procedures as needed for their specific target molecules.
Protocol 1: N-Alkylation of the Sulfonamide
This protocol describes a general method for the N-alkylation of a sulfonamide using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated derivative.
Protocol 2: N-Acylation of the Sulfonamide
This protocol provides a general procedure for the N-acylation of a sulfonamide using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Recrystallize or purify the crude product by column chromatography to yield the N-acylated product.
Protocol 3: Amidation of the Methyl Ester
This protocol outlines the conversion of the methyl ester to an amide by direct reaction with an amine at elevated temperatures.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Methanol (B129727) (optional, as solvent)
-
Standard laboratory glassware for reactions under reflux or in a sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask or a sealed tube, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq).
-
If the amine is a solid or if a solvent is desired, add a minimal amount of methanol to facilitate mixing.
-
Heat the mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, if a precipitate has formed, collect it by filtration and wash with a cold solvent such as diethyl ether or methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.
-
Purify the resulting crude amide by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for derivatives of this compound to illustrate how results can be structured for easy comparison.
Table 1: N-Alkylated Derivatives and their Carbonic Anhydrase II Inhibitory Activity
| Compound ID | R Group (Alkyl) | Yield (%) | IC₅₀ (nM) for CAII |
| 1a | Methyl | 75 | 150 |
| 1b | Ethyl | 82 | 125 |
| 1c | Benzyl | 78 | 80 |
| 1d | Propyl | 79 | 135 |
Table 2: N-Acylated Derivatives and their Antibacterial Activity
| Compound ID | R Group (Acyl) | Yield (%) | MIC (µg/mL) vs. S. aureus |
| 2a | Acetyl | 85 | 64 |
| 2b | Benzoyl | 88 | 32 |
| 2c | 4-Chlorobenzoyl | 91 | 16 |
| 2d | 4-Methoxybenzoyl | 86 | 48 |
Table 3: 2-(Aminosulfonyl)benzamide Derivatives and their Anticancer Activity
| Compound ID | Amine Moiety | Yield (%) | GI₅₀ (µM) vs. MCF-7 |
| 3a | Benzylamine | 65 | 12.5 |
| 3b | Morpholine | 72 | 25.0 |
| 3c | Piperidine | 70 | 18.2 |
| 3d | Aniline | 58 | 30.1 |
Visualizations
The following diagrams illustrate the derivatization pathways and a typical experimental workflow.
Caption: Derivatization strategies for this compound.
Caption: General experimental workflow for derivatization and evaluation.
Caption: Inhibition of a cancer-related signaling pathway by a benzenesulfonamide derivative.
References
Scale-up Synthesis of Methyl 2-(aminosulfonyl)benzoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminosulfonyl)benzoate derivatives are a class of organic compounds characterized by a methyl benzoate (B1203000) core substituted with a sulfonamide group at the ortho position. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2] The ability to synthesize these derivatives on a larger scale is crucial for preclinical and clinical development, as well as for commercial production.
This document details two primary synthetic strategies for a representative derivative, Methyl 2-methoxy-5-aminosulfonyl benzoate, and provides a general framework for the synthesis of other analogs.
Synthetic Protocols
Two main routes for the scale-up synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate have been established: a traditional four-step synthesis starting from salicylic (B10762653) acid and a more modern, efficient one-step synthesis.
Protocol 1: Traditional Four-Step Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate
This classical approach involves etherification, chlorosulfonation, amination, and finally, esterification.[3] While a well-established route, it is a multi-step process with a moderate overall yield.
Experimental Workflow:
Caption: Traditional four-step synthesis workflow.
Methodology:
-
Etherification: The phenolic hydroxyl group of salicylic acid is methylated using dimethyl sulfate in the presence of a base like sodium hydroxide (B78521).
-
Chlorosulfonation: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Amination: The sulfonyl chloride intermediate is then reacted with ammonium (B1175870) hydroxide to form the sulfonamide.
-
Esterification: The final step involves the esterification of the carboxylic acid group with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to yield the final product.
Data Summary:
| Step | Reaction | Reagents | Optimized Yield (%) |
| 1 | Etherification | Dimethyl Sulfate, NaOH | 92.6[3] |
| 2 | Chlorosulfonation | Chlorosulfonic Acid | 95.7[3] |
| 3 | Amination | Ammonium Hydroxide | 75.8[3] |
| 4 | Esterification | Methanol, Sulfuric Acid | 97.4[3] |
| Overall | ~63.7 [3] |
Protocol 2: Modern One-Step Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
A more recent and efficient approach involves the direct reaction of a pre-synthesized chlorinated precursor with sodium aminosulfinate. This method offers a higher yield and a more streamlined process suitable for industrial production.
Experimental Workflow:
Caption: Modern one-step synthesis workflow.
Methodology:
-
Reaction Setup: In a suitable reactor, add the solvent (e.g., Tetrahydrofuran).
-
Reagent Addition: Add Methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate, and a catalyst (e.g., cuprous bromide).
-
Reaction: Heat the mixture to the desired temperature (e.g., 45-60 °C) and maintain for 10-14 hours.
-
Workup: After the reaction is complete, decolorize with activated carbon, filter to remove solids, and concentrate the filtrate under reduced pressure to obtain the product.
Data Summary:
| Molar Ratio (to starting material) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1:1.04 (Sodium aminosulfinate) | Cuprous Bromide (0.1 eq) | THF | 45 | 14 | 95.09 | 99.66 |
| 1:1.1 (Sodium aminosulfinate) | Cuprous Bromide (0.08 eq) | THF | 50 | 10 | 96.55 | 99.51 |
| 1:1.2 (Sodium aminosulfinate) | Cuprous Bromide (0.05 eq) | THF | 60 | 12 | 94.5 | 99.51 |
General Protocol for the Synthesis of Substituted this compound Derivatives
This protocol provides a general framework for synthesizing various derivatives by modifying the starting materials and reaction conditions. The key steps often involve the formation of a sulfonyl chloride intermediate followed by amination.
1. Formation of Methyl 2-(chlorosulfonyl)benzoate Derivatives:
-
From Substituted Methyl Benzoates: Direct chlorosulfonation of a substituted methyl benzoate with chlorosulfonic acid is a common method. The reaction is typically carried out at low temperatures initially, followed by heating to drive the reaction to completion.
-
From Substituted Anilines (via Diazotization): A substituted methyl anthranilate can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. Continuous-flow reactors can improve the safety and efficiency of this process by minimizing the accumulation of unstable diazonium intermediates.[4]
2. Amination of the Sulfonyl Chloride:
The resulting methyl 2-(chlorosulfonyl)benzoate derivative can be reacted with a wide range of primary or secondary amines to introduce the desired substituent on the sulfonamide nitrogen. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[5]
Biological Activity and Signaling Pathways
This compound derivatives have been shown to target several key biological pathways implicated in various diseases, particularly cancer.
Tropomyosin Receptor Kinase A (TrkA) Signaling in Glioblastoma
Benzenesulfonamide (B165840) analogs have been identified as inhibitors of the TrkA receptor tyrosine kinase, a potential target in glioblastoma.[6] TrkA signaling promotes cell proliferation and survival through downstream pathways such as MAPK/ERK and PI3K/AKT.[7][8]
Caption: Inhibition of TrkA signaling pathway.
Carbonic Anhydrase IX (CAIX) in Cancer
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases. CAIX is a tumor-associated enzyme that is overexpressed in many cancers in response to hypoxia. It helps maintain the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting cell survival and proliferation in the acidic tumor microenvironment.[9][10]
Caption: Inhibition of Carbonic Anhydrase IX.
Tubulin Polymerization
Certain benzenesulfonamide derivatives have been shown to target tubulin, a key protein involved in the formation of microtubules.[11] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. These derivatives can inhibit the polymerization of tubulin into microtubules, thereby exerting an anti-proliferative effect.
Caption: Inhibition of tubulin polymerization.
References
- 1. [PDF] Microtubule polymerization dynamics. | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. NTRK Fusions and TRK Inhibitors: Potential Targeted Therapies for Adult Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 10. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(aminosulfonyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(aminosulfonyl)benzoate.
Troubleshooting and FAQs
Issue 1: Low Yield in the Initial Chlorosulfonation of Methyl Benzoate (B1203000)
-
Question: We are experiencing a low yield during the chlorosulfonation of methyl benzoate to produce methyl 2-(chlorosulfonyl)benzoate. What are the likely causes and how can we optimize this step?
-
Answer: Low yields in this step are often due to incomplete reaction, side reactions, or degradation of the product. Key parameters to control are the molar ratio of reactants and the reaction temperature. An excess of chlorosulfonic acid is necessary to drive the reaction to completion. Based on optimized processes for analogous compounds, a molar ratio of the benzoic acid derivative to chlorosulfonic acid of 1:5 is recommended.[1][2] Reaction temperature should be carefully controlled, as high temperatures can lead to unwanted side products. Maintaining the reaction at a moderate temperature (e.g., 50-70°C) for a sufficient duration (e.g., 2 hours) is crucial for maximizing the yield.[2]
Issue 2: Inefficient Amination of Methyl 2-(chlorosulfonyl)benzoate
-
Question: Our amination of methyl 2-(chlorosulfonyl)benzoate to form this compound is resulting in a poor yield. What factors should we investigate?
-
Answer: The amination step can be challenging. Low yields can stem from several factors, including the concentration of the ammonia (B1221849) solution, reaction temperature, and reaction time. It is important to use a concentrated source of ammonia to ensure the reaction proceeds efficiently. The reaction is typically carried out at low temperatures to minimize side reactions. A study on a similar compound showed that even under optimized conditions, the yield for the amination step was 75.8%, which was lower than other steps in the synthesis.[1][2] Careful control of temperature and ensuring a sufficient reaction time are critical for success.
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are facing challenges in purifying the final product, this compound. What are the recommended purification methods?
-
Answer: The product is a solid at room temperature with a melting point of 126-128 °C.[3][4] Purification is typically achieved by recrystallization.[2] The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures. Additionally, methods for treating the crystallization mother liquor have been developed to recover dissolved product, which can improve the overall yield.[5] This involves basification to form the salt of the corresponding saccharin, removal of methanol, and then re-acidification to precipitate the product.[5]
Issue 4: Potential Side Reactions During Synthesis
-
Question: What are the common side reactions we should be aware of during the synthesis of this compound?
-
Answer: In the chlorosulfonation step, side reactions can include the formation of disulfonated products or other regioisomers if the reaction conditions are not carefully controlled. During amination, the chlorosulfonyl group can react with water, so anhydrous conditions are preferred. In multi-step syntheses starting from salicylic (B10762653) acid, incomplete etherification can lead to impurities that carry through subsequent steps.[1]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions and yields for a multi-step synthesis of a structurally related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, which can serve as a reference for optimizing the synthesis of this compound.[1]
| Reaction Step | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Time (hours) | Yield (%) |
| Etherification | 2-methoxybenzoic acid : Dimethyl sulfate | 1:1.5 | Reflux | 5 | 92.6 |
| Chlorosulfonation | 2-methoxybenzoic acid : Chlorosulfonic acid | 1:5 | 50-70 | 2 | 95.7 |
| Amination | 2-methoxy-5-chlorosulfonylbenzoic acid : Ammonia | Excess NH₃ | Controlled | - | 75.8 |
| Esterification | 2-methoxy-5-aminosulfonyl benzoic acid : Methanol | 1:55 | Reflux | 8 | 97.4 |
Experimental Protocols
Synthesis of this compound via Chlorosulfonation and Amination of Methyl Benzoate
This protocol is a general guideline based on established chemical principles for this reaction type.
Step 1: Chlorosulfonation of Methyl Benzoate
-
In a fume hood, carefully add methyl benzoate to an excess of chlorosulfonic acid (a molar ratio of 1:5 is recommended) in a round-bottom flask equipped with a stirrer and a gas outlet to vent HCl gas.[1][2]
-
Control the temperature of the reaction mixture, maintaining it between 50-70°C for approximately 2 hours.[2]
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.
-
The product, methyl 2-(chlorosulfonyl)benzoate, will precipitate as a solid.
-
Filter the precipitate and wash it with cold water.
Step 2: Amination of Methyl 2-(chlorosulfonyl)benzoate
-
Add the crude methyl 2-(chlorosulfonyl)benzoate to a concentrated aqueous or alcoholic solution of ammonia in a suitable reaction vessel.
-
Maintain the reaction at a low temperature with stirring for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, the product, this compound, may precipitate. If not, the product can be isolated by acidification of the reaction mixture.
-
Filter the solid product and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent.[2]
Mandatory Visualization
Caption: A generalized workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Methyl 2-(aminosulfonyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(aminosulfonyl)benzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a primary focus on a common four-step synthesis pathway analogous to that of Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000): chlorosulfonation of a substituted benzoic acid, amination, and subsequent esterification.
Low Yield in Chlorosulfonation Step
Question: We are experiencing a significantly lower than expected yield during the chlorosulfonation of our starting benzoic acid derivative. What are the potential causes and how can we improve the yield?
Answer: Low yields in the chlorosulfonation step are often attributed to suboptimal reaction conditions. Key factors to investigate include:
-
Molar Ratio of Reactants: An insufficient amount of the chlorosulfonating agent is a common cause of incomplete reaction. For a similar synthesis of a methoxy-substituted analog, an optimized molar ratio of the benzoic acid derivative to chlorosulfonic acid was found to be 1:5.[1][2] Using an excess of chlorosulfonic acid helps drive the reaction to completion.
-
Reaction Temperature: Temperature control is critical. The reaction is typically exothermic, and maintaining the correct temperature range is essential to prevent side reactions and decomposition. For the analogous methoxy (B1213986) compound, a temperature of 50-70°C was found to be effective.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress via techniques like TLC or HPLC can help determine the optimal reaction time. A reaction time of approximately 2 hours has been reported for a similar synthesis.[1]
-
Moisture: Chlorosulfonic acid reacts violently with water.[1] The presence of moisture in the starting materials or reaction setup can consume the reagent and lead to the formation of byproducts, thus reducing the yield. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Inefficient Amination Reaction
Question: Our amination step to form 2-(aminosulfonyl)benzoic acid is resulting in a low yield. What factors should we investigate?
Answer: The amination of the sulfonyl chloride intermediate can be a challenging step. Here are several factors to consider for optimization:
-
Ammonia (B1221849) Concentration: The concentration of the ammonia source is crucial. Using a sufficiently concentrated solution of ammonium (B1175870) hydroxide (B78521) or bubbling ammonia gas through the reaction mixture is necessary to ensure the reaction proceeds efficiently.
-
Reaction Temperature: Temperature plays a significant role in the amination process. For a related synthesis, an optimized temperature of 30°C was reported.[2] Higher temperatures can lead to hydrolysis of the sulfonyl chloride, while lower temperatures may result in a very slow reaction rate.
-
Reaction Time: A sufficient reaction time is necessary for the completion of the amination. In an optimized protocol for an analogous compound, a reaction time of 5 hours was found to be optimal.[2]
-
Method of Amination: The way ammonia is introduced can impact the reaction. In some cases, bubbling ammonia gas through the reaction mixture can lead to the formation of a solid crust on the surface of the reactants, preventing the reaction from going to completion. Using aqueous ammonium hydroxide as both the aminating agent and a solvent can sometimes provide better results.[2]
Poor Yield in the Final Esterification Step
Question: The final esterification of 2-(aminosulfonyl)benzoic acid to this compound is not proceeding to completion, resulting in a low product yield. What can be done to improve this?
Answer: Fischer esterification, the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, is a reversible reaction.[3][4][5] Low yields are often due to the reaction reaching equilibrium without favoring the product side. To improve the yield, consider the following:
-
Removal of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.[4] Using a Dean-Stark apparatus to remove water as it is formed can significantly improve the yield.
-
Use of Excess Alcohol: Employing a large excess of methanol (B129727), which is often used as the solvent as well, can drive the equilibrium towards the formation of the ester.[2] For a similar synthesis, a molar ratio of 1:55 for the carboxylic acid to methanol was found to be effective.[2]
-
Catalyst: A suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.[3][5] Ensure the catalyst is active and used in an appropriate amount.
-
Reaction Time and Temperature: The reaction should be heated under reflux for a sufficient amount of time to reach completion.[5][6] For a similar compound, a reflux time of 8 hours was utilized.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A common and effective method for synthesizing this compound involves a multi-step process starting from a substituted benzoic acid. This typically includes:
-
Chlorosulfonation: Reaction of the benzoic acid derivative with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.[1][2]
-
Amination: Conversion of the sulfonyl chloride to a sulfonamide by reaction with an ammonia source.[1][2]
-
Esterification: Fischer esterification of the resulting 2-(aminosulfonyl)benzoic acid with methanol in the presence of an acid catalyst.[1][2][3]
An alternative starting material can be methyl salicylate, which undergoes etherification, sulfonation, chlorination, and amination.[6]
Q2: What are some of the typical byproducts I should expect during the synthesis?
A2: Byproduct formation is dependent on the specific reaction conditions and the purity of the starting materials. Some potential byproducts include:
-
During Chlorosulfonation: Incomplete reaction can leave unreacted starting material. Side reactions can also lead to the formation of disulfonated products.
-
During Amination: Hydrolysis of the sulfonyl chloride back to the sulfonic acid can occur if water is present.
-
During Esterification: Unreacted 2-(aminosulfonyl)benzoic acid is a common impurity if the reaction does not go to completion.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. A common issue is the presence of unreacted starting materials or byproducts from side reactions. Recrystallization is a common method for purification.[6] Additionally, issues can arise from the crystallization mother liquor, which may contain a significant amount of product along with impurities.[7] A patented method describes treating this mother liquor by basification to form the saccharin (B28170) salt, followed by precipitation of insoluble saccharin, which can then be recycled.[7]
Quantitative Data
The following tables summarize optimized reaction conditions and yields for the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, which can serve as a valuable reference for optimizing the synthesis of the non-methoxylated analog.
Table 1: Optimized Reaction Conditions for the Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate [2]
| Reaction Step | Key Reactants | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Time (hours) |
| Etherification | Salicylic (B10762653) acid : Dimethyl sulfate (B86663) | 1 : 1.05 | 35 | 0.5 |
| Chlorosulfonation | 2-Methoxybenzoic acid : Chlorosulfonic acid | 1 : 5 | 50-70 | 2 |
| Amination | 2-Methoxy-5-chlorosulfonylbenzoic acid : Ammonium hydroxide | 1 : 20 | 30 | 5 |
| Esterification | 2-Methoxy-5-aminosulfonylbenzoic acid : Methanol | 1 : 55 | Reflux | 8 |
Table 2: Optimized Yields for Each Step in the Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate [2]
| Reaction Step | Product | Optimized Yield (%) |
| Etherification | 2-Methoxybenzoic acid | 92.6 |
| Chlorosulfonation | 2-Methoxy-5-chlorosulfonylbenzoic acid | 95.7 |
| Amination | 2-Methoxy-5-aminosulfonylbenzoic acid | 75.8 |
| Esterification | Methyl 2-methoxy-5-aminosulfonyl benzoate | 97.4 |
| Overall Yield | 63.7 |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, which can be adapted for the synthesis of this compound.
1. Synthesis of 2-Methoxybenzoic Acid (Etherification) [8]
-
Dissolve 20 mol of sodium hydroxide in 4.7 L of water in a 15 L glass reaction kettle and cool to 0°C.
-
Add 10 mol of salicylic acid to the solution until completely dissolved.
-
Add 10.5 mol of dimethyl sulfate to the solution and stir for 30 minutes at 0°C.
-
Turn off the cooling and heat the reaction mixture to 35°C for 30 minutes.
2. Synthesis of 2-Methoxy-5-chlorosulfonylbenzoic Acid (Chlorosulfonation) [1]
-
Carefully add 2-methoxybenzoic acid to an excess of chlorosulfonic acid (1:5 molar ratio) at a controlled temperature.
-
Maintain the reaction at 50-70°C for approximately 2 hours.
-
Quench the reaction by carefully pouring it onto ice.
-
Filter the resulting precipitate and wash with cold water.
3. Synthesis of 2-Methoxy-5-aminosulfonylbenzoic Acid (Amination) [1]
-
Add the 2-methoxy-5-chlorosulfonylbenzoic acid to a concentrated ammonium hydroxide solution.
-
Heat the mixture to the optimized temperature (e.g., 30°C) and stir for the required reaction time (e.g., 5 hours).
-
Acidify the solution to precipitate the product.
-
Filter and wash the product.
4. Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate (Esterification) [1]
-
Suspend 2-methoxy-5-aminosulfonylbenzoic acid in an excess of methanol (e.g., 1:55 molar ratio).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for approximately 8 hours.
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue and extract the final product.
-
Purify the product by recrystallization.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 7. CN103508974A - Method for treating this compound crystallization mother solution - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Methyl 2-(aminosulfonyl)benzoate Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(aminosulfonyl)benzoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: The 2-carbomethoxybenzenesulfonyl chloride may have degraded due to moisture. 2. Insufficiently Reactive Ammonia (B1221849) Source: The concentration of the ammonia solution may be too low, or the reaction temperature may be insufficient. | 1. Quality Check: Use fresh or properly stored 2-carbomethoxybenzenesulfonyl chloride. Ensure it has been protected from moisture. 2. Optimize Reaction Conditions: Use a concentrated solution of ammonium (B1175870) hydroxide (B78521) or anhydrous ammonia in an appropriate solvent. Gently warm the reaction mixture if necessary, but monitor for side reactions. |
| Significant Amount of 2-Carbomethoxybenzenesulfonic Acid Detected | Hydrolysis of the Sulfonyl Chloride: The starting material, 2-carbomethoxybenzenesulfonyl chloride, is sensitive to water and can readily hydrolyze back to the corresponding sulfonic acid. | Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Presence of Saccharin (B28170) as a Major Byproduct | Intramolecular Cyclization: Under basic conditions, the product, this compound, can undergo intramolecular cyclization to form saccharin. This is more likely if a strong base is used or if the reaction is heated for an extended period in the presence of a base. | Control Basicity: Use a controlled amount of a weak base if necessary, or use aqueous ammonia which is sufficiently basic for the reaction to proceed without promoting significant cyclization. Avoid excessive heating. During workup, neutralize the reaction mixture carefully, avoiding strongly basic conditions. |
| Formation of 2-(Aminosulfonyl)benzoic Acid | Hydrolysis of the Methyl Ester: The methyl ester group of the final product can be hydrolyzed to the carboxylic acid, particularly during workup under strongly acidic or basic conditions. | Mild Workup Conditions: Use dilute acids or bases for pH adjustment during the workup, and keep the temperature low. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Complex Mixture of Byproducts/Difficult Purification | 1. Impure Starting Materials: Impurities in the 2-carbomethoxybenzenesulfonyl chloride will lead to related side products. 2. High Reaction Temperature: Excessive heat can lead to decomposition and the formation of multiple byproducts. | 1. Purify Starting Material: Ensure the purity of the 2-carbomethoxybenzenesulfonyl chloride before use. 2. Optimize Reaction Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and maintain the lowest effective temperature for the reaction to proceed to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the reaction of 2-carbomethoxybenzenesulfonyl chloride with ammonia or ammonium hydroxide.[1] This reaction is a nucleophilic substitution at the sulfonyl group.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are temperature and the exclusion of water. The starting material, 2-carbomethoxybenzenesulfonyl chloride, is susceptible to hydrolysis.[2][3] Additionally, elevated temperatures and strongly basic conditions can promote the formation of saccharin as a byproduct.[4]
Q3: My NMR spectrum shows a significant amount of a byproduct that I suspect is saccharin. How can I confirm this and prevent its formation?
A3: You can confirm the presence of saccharin by comparing the spectrum with an authentic sample or by LC-MS analysis. To prevent its formation, avoid using strong bases and high temperatures. The reaction should be carried out under the mildest conditions that allow for the consumption of the starting material. Careful control of pH during the workup is also crucial.
Q4: I am observing a significant amount of a water-soluble impurity. What could it be?
A4: A common water-soluble impurity is 2-carbomethoxybenzenesulfonic acid, which forms from the hydrolysis of the starting sulfonyl chloride.[2] Another possibility is 2-(aminosulfonyl)benzoic acid, resulting from the hydrolysis of the product's ester group. Both can be minimized by maintaining anhydrous conditions and using a mild workup procedure.
Q5: What is a suitable solvent for this reaction?
A5: The reaction can be carried out in a variety of solvents. Often, an aqueous solution of ammonium hydroxide is used, where the sulfonyl chloride is added portion-wise. Alternatively, the reaction can be performed in an organic solvent that is inert to the reaction conditions, such as dichloromethane (B109758) or tetrahydrofuran, with anhydrous ammonia bubbled through the solution.
Data Presentation
| Reaction Step | Product | Optimized Yield |
| Etherification | 2-Methoxybenzoic Acid | 92.6% |
| Sulfonyl Chloride Formation | 2-Methoxy-5-sulfonyl chlorobenzoic acid | 95.7% |
| Amination | 2-Methoxy-5-aminosulfonyl benzoic acid | 75.8% |
| Esterification | Methyl 2-methoxy-5-aminosulfonyl benzoate | 97.4% |
| Overall Yield | 63.7% |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard procedures for sulfonamide synthesis.[1]
Materials:
-
2-Carbomethoxybenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-carbomethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of an organic solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of cold, concentrated ammonium hydroxide (e.g., 5-10 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Methyl 2-(aminosulfonyl)benzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-(aminosulfonyl)benzoate from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted starting materials: Such as 2-carbomethoxybenzenesulfonyl chloride or the amine source.
-
Reaction solvents: Residual solvents used in the synthesis, like methanol (B129727).[1]
-
Acidic byproducts: Sulfuric acid is a common impurity from the reaction workup.[1]
-
Hydrolysis product: 2-(Aminosulfonyl)benzoic acid, resulting from the hydrolysis of the methyl ester.
-
Side-reaction products: Depending on the reaction conditions, other related sulfonamides or benzoates may be formed.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Aqueous Workup/Acid-Base Extraction: To remove acidic or basic impurities.
-
Recrystallization: Often from methanol, to obtain a highly pure crystalline product.[2]
-
Silica (B1680970) Gel Column Chromatography: To separate the product from impurities with different polarities.
Q3: How can I monitor the purity of my sample during the purification process?
A3: The purity of this compound can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of your desired compound from impurities during column chromatography or to assess the purity of recrystallized material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the product.[5]
-
Melting Point: A sharp melting point range close to the literature value (126-128 °C) is a good indicator of purity.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | The compound is too soluble in the chosen solvent at low temperatures. Insufficient cooling time. The initial crude material has a very low concentration of the desired product. | Select a different solvent or a co-solvent system where the compound has lower solubility when cold. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. Consider a preliminary purification step like an aqueous wash or column chromatography to enrich the desired product before recrystallization. |
| Product "Oils Out" Instead of Crystallizing | The presence of impurities is depressing the melting point of the mixture. The solution is cooling too rapidly. The boiling point of the solvent is higher than the melting point of the product-impurity mixture. | Try to redissolve the oil in a minimum amount of hot solvent and then add a poor solvent (anti-solvent) dropwise to induce crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Use a lower-boiling point solvent for recrystallization. |
| Persistent Impurities After Recrystallization | The impurity has similar solubility properties to the product in the chosen solvent. The impurity is co-crystallizing with the product. | Recrystallize from a different solvent with different polarity. If the impurity has a significantly different polarity, consider using column chromatography or an acid-base extraction before the final recrystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | The eluent (solvent system) is not optimal. The column was not packed properly, leading to channeling. The sample was overloaded on the column. | Systematically vary the polarity of your eluent. A good starting point for aromatic esters is a mixture of hexanes and ethyl acetate (B1210297). Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to crude product by weight). |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture. |
| "Tailing" of the Product Spot on TLC | The sulfonamide group can interact with the acidic silica gel. | Add a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the eluent to improve the peak shape. |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Recrystallization
This protocol is suitable for crude reaction mixtures containing acidic impurities such as sulfuric acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash (Acid-Base Extraction):
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[7][8] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated.
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol while stirring until the solid just dissolves.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from non-polar or very polar impurities.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring a uniform and crack-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57683-71-3 | [6] |
| Molecular Formula | C₈H₉NO₄S | [6] |
| Molecular Weight | 215.23 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [9][10] |
| Melting Point | 126-128 °C | [6] |
Table 2: Purity and Yield Data for a Related Compound (2-methoxy-5-aminosulfonyl methyl benzoate) After Purification
| Purification Method | Purity Achieved | Yield | Reference |
| Recrystallization from Methanol | 98% | 78.5% | [2] |
| Washing with Sodium Carbonate Solution and Drying | 99.2% | 97.4% | [3] |
Note: This data is for a structurally similar compound and can be used as a general guide for expected outcomes when purifying this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common issues during recrystallization.
Caption: Potential side reactions of this compound during purification.[11]
References
- 1. CN103508974A - Method for treating this compound crystallization mother solution - Google Patents [patents.google.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. メチル2-(アミノスルホニル)ベンゾエート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Methyl 2-(aminosulfonyl)benzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts encountered during the synthesis and handling of Methyl 2-(aminosulfonyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound from Methyl 2-(chlorosulfonyl)benzoate and ammonia (B1221849)?
A1: The most frequently encountered byproducts are 2-(Methoxycarbonyl)benzenesulfonic acid and Saccharin. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How is 2-(Methoxycarbonyl)benzenesulfonic acid formed?
A2: This byproduct arises from the hydrolysis of the starting material, Methyl 2-(chlorosulfonyl)benzoate. This reaction is favored by the presence of water in the reaction mixture. High temperatures during the amination process can also promote the hydrolysis of the sulfonyl chloride.
Q3: What leads to the formation of Saccharin as a byproduct?
A3: Saccharin is formed via intramolecular cyclization of the desired product, this compound. This reaction is typically promoted by basic conditions or elevated temperatures during the reaction or workup. The use of strong bases to neutralize excess acid can significantly increase the formation of saccharin.[1]
Q4: Is the formation of a bis-sulfonamide, such as bis(2-(methoxycarbonyl)phenyl)sulfonamide, a significant concern?
A4: While theoretically possible through the reaction of the primary sulfonamide product with another molecule of the starting sulfonyl chloride, the formation of such a bis-sulfonamide is generally not reported as a major byproduct when using ammonia as the amine source. The reactivity of ammonia is typically much higher than that of the resulting sulfonamide, minimizing this side reaction.
Q5: What analytical techniques are recommended for identifying these byproducts?
A5: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying the desired product and its byproducts. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for confirming the identity of these species by their molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the isolated byproducts.
Troubleshooting Guides
Issue 1: High Levels of 2-(Methoxycarbonyl)benzenesulfonic acid in the Product
Symptoms:
-
Lower than expected yield of this compound.
-
Presence of a highly polar, water-soluble impurity.
-
LC-MS analysis shows a peak corresponding to the molecular weight of the sulfonic acid.
Possible Causes:
-
Presence of water in the ammonia solution or reaction solvent.
-
Reaction temperature is too high, accelerating hydrolysis.
-
Prolonged reaction time, increasing the opportunity for hydrolysis.
Solutions:
-
Ensure Anhydrous Conditions: Use a high-purity, dry ammonia source and anhydrous solvents.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of Methyl 2-(chlorosulfonyl)benzoate to the ammonia solution.
-
Optimize Reaction Time: Monitor the reaction progress by HPLC to determine the point of maximum conversion without significant byproduct formation.
Issue 2: Significant Formation of Saccharin
Symptoms:
-
Reduced yield of the desired ester product.
-
Presence of a byproduct that is less soluble in some organic solvents than the desired product.
-
LC-MS analysis shows a peak corresponding to the molecular weight of saccharin.
Possible Causes:
-
Use of excess strong base during workup.
-
High temperatures during reaction or product isolation.
-
Prolonged exposure to basic conditions.
Solutions:
-
Careful pH Adjustment: During workup, neutralize any excess acid cautiously with a mild base (e.g., sodium bicarbonate solution) and avoid making the solution strongly basic.
-
Temperature Management: Keep temperatures low throughout the reaction and purification process.
-
Minimize Time in Basic Conditions: Process the reaction mixture promptly after neutralization.
Byproduct Summary
| Byproduct Name | Chemical Structure | Formation Pathway | Key Mitigation Strategies |
| 2-(Methoxycarbonyl)benzenesulfonic acid | O=S(O)(O)c1ccccc1C(=O)OC | Hydrolysis of Methyl 2-(chlorosulfonyl)benzoate | Use anhydrous reagents and solvents; maintain low reaction temperatures. |
| Saccharin | O=C1NC(=O)c2ccccc21 | Intramolecular cyclization of this compound | Avoid strongly basic conditions and high temperatures during reaction and workup. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000) and should be optimized for specific laboratory conditions.[2][3]
Materials:
-
Methyl 2-(chlorosulfonyl)benzoate
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (e.g., 28%)
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a temperature probe, cool the concentrated ammonium hydroxide to 0-5°C using an ice bath.
-
Slowly add Methyl 2-(chlorosulfonyl)benzoate to the cooled ammonia solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 30°C) for several hours. Monitor the reaction progress by HPLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to ~3 with hydrochloric acid to precipitate the product.[2]
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Visualizing Reaction Pathways
Workflow for the Synthesis of this compound and Potential Byproduct Formation
Caption: Synthesis of this compound and key byproduct pathways.
Logical Troubleshooting Flowchart for High Impurity Levels
Caption: Troubleshooting workflow for identifying and addressing common impurities.
References
Technical Support Center: Synthesis of Methyl 2-(aminosulfonyl)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 2-(aminosulfonyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic pathways start from either salicylic (B10762653) acid or methyl salicylate (B1505791). A common route involves a multi-step process including etherification, chlorosulfonation, amination, and esterification. Another approach involves the diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation.
Q2: What are some of the key challenges and potential side reactions in this synthesis?
A2: Researchers may encounter several challenges, including:
-
Low Yields: Particularly in the amination step, yields can be suboptimal.
-
Purification Difficulties: Separation of the desired product from starting materials, intermediates, and byproducts can be complex. The final product may require recrystallization to achieve high purity.
-
Side Reactions: The formation of saccharin (B28170) is a notable side reaction, especially from the crystallization mother liquor.[1] Hydrolysis of the methyl ester group back to a carboxylic acid can also occur if water is present.
Q3: What are typical yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For a four-step synthesis starting from salicylic acid, optimized yields for each step have been reported as follows.[2][3]
| Reaction Step | Optimized Yield (%) |
| Etherification | 92.6% |
| Sulfonyl Chloride Formation | 95.7% |
| Amination | 75.8% |
| Esterification | 97.4% |
| Overall Yield | 63.7% |
Q4: How can I improve the overall yield of the synthesis?
A4: Optimizing reaction parameters for each step is crucial. This includes adjusting the molar ratios of reactants, reaction temperature, and reaction time. For instance, in the synthesis of a related compound, the molar ratio of the benzoic acid derivative to chlorosulfonic acid was optimized to 1:5 to achieve a high yield.[2]
Q5: What is the melting point and typical purity of this compound?
A5: The melting point of this compound is in the range of 126-128 °C.[4][5] Commercially available products, and the target for synthesis, typically have a purity of 98% or higher.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction in one of the steps. | Monitor each step by TLC or LC-MS to ensure completion. Optimize reaction time and temperature for each stage. |
| Degradation of reagents or intermediates. | Use fresh reagents. Ensure intermediates are properly stored and handled, especially the sulfonyl chloride which can be moisture-sensitive. | |
| Formation of Saccharin as a Major Byproduct | Reaction of the product in the mother liquor under certain conditions. | The mother liquor can be treated with a strong base to convert the product to a salt of saccharin, which can then be precipitated by acidification and recovered.[1] |
| Presence of Carboxylic Acid Impurity | Hydrolysis of the methyl ester. | Ensure anhydrous (dry) conditions throughout the synthesis, especially during workup and purification steps. If hydrolysis occurs, the product can be re-esterified. |
| Difficult Purification | Co-eluting impurities. | Optimize the recrystallization solvent system. Methanol is often used for recrystallization.[6] Column chromatography with a suitable solvent gradient can also be employed. |
| Residual starting materials or intermediates. | Ensure each reaction step goes to completion. Purify intermediates if necessary before proceeding to the next step. |
Experimental Protocols
Synthesis of this compound from Methyl Salicylate
This protocol is a generalized procedure based on common synthetic transformations.
Step 1: Etherification of Methyl Salicylate to Methyl 2-methoxybenzoate (B1232891)
-
In a suitable reaction vessel, dissolve methyl salicylate in a solvent like toluene.
-
Add sodium hydroxide (B78521) to neutralize the phenolic hydroxyl group.
-
Heat the mixture to reflux to remove water.
-
Cool the reaction mixture and add dimethyl sulfate.
-
Heat to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and wash with water to remove salts and unreacted sodium hydroxide.
-
The organic layer containing methyl 2-methoxybenzoate can be purified by distillation.
Step 2: Chlorosulfonation of Methyl 2-methoxybenzoate
-
To the methyl 2-methoxybenzoate, slowly add chlorosulfonic acid at a controlled temperature (e.g., 40-50 °C).
-
After the addition is complete, continue to stir at this temperature for a few hours.
-
Thionyl chloride can be added to facilitate the conversion to the sulfonyl chloride.
-
The reaction mixture is then carefully quenched by pouring it into ice water.
-
Extract the product, 2-(carbomethoxy)benzenesulfonyl chloride, with a suitable organic solvent like dichloromethane.
Step 3: Amination of 2-(carbomethoxy)benzenesulfonyl chloride
-
The organic extract containing the sulfonyl chloride is cooled.
-
Ammonia (B1221849) gas is bubbled through the solution, or an aqueous ammonia solution is added, while maintaining a low temperature and basic pH.
-
After the reaction is complete, the solvent is removed.
Step 4: Purification of this compound
-
The crude solid product is then purified by recrystallization, for example, from methanol, to yield pure this compound.[6]
Visualizations
Caption: General synthetic workflows for this compound.
References
- 1. CN103508974A - Method for treating this compound crystallization mother solution - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in sulfonamide synthesis. The content is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in sulfonamide synthesis?
Low yields in sulfonamide synthesis can often be attributed to several key factors:
-
Poor Reactivity of Starting Materials: The nucleophilicity of the amine and the stability of the sulfonylating agent are critical. Sterically hindered or electron-deficient amines react more slowly, leading to incomplete reactions. Similarly, sulfonyl chlorides can degrade, especially if they are old or have been exposed to moisture.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and the choice of base can significantly impact the yield. Each sulfonamide synthesis may have a unique set of optimal conditions.
-
Side Reactions: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which consumes the starting material. Another potential side reaction, particularly with primary amines, is the formation of a bis-sulfonated product.
-
Inefficient Purification: Product loss during workup and purification steps, such as recrystallization or column chromatography, can lead to a lower isolated yield.
Q2: My amine is electron-deficient or sterically hindered. How can I improve the reaction yield?
For unreactive amines, several strategies can be employed to drive the reaction to completion:
-
Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the reaction to proceed.
-
Use a More Forcing Solvent: Switching to a higher-boiling point solvent can allow for higher reaction temperatures.
-
Employ a Catalyst: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.
-
Alternative Sulfonylating Agents: Sulfonyl fluorides are often more stable than sulfonyl chlorides and can sometimes provide better yields, especially with amines that have additional functional groups.
Q3: How can I minimize the hydrolysis of my sulfonyl chloride?
Hydrolysis of the sulfonyl chloride is a major cause of low yields. To minimize this side reaction:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Use Fresh Reagents: Use a freshly opened bottle of the sulfonyl chloride or purify older batches before use.
-
Control the Workup: If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize contact time between the unreacted sulfonyl chloride and water.
Q4: I am observing multiple spots on my TLC, including unreacted starting materials and side products. How can I address this?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
-
Drive the Reaction to Completion: To consume the starting amine, consider increasing the reaction time, raising the temperature, or using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride.
-
Minimize Bis-sulfonation: When using primary amines, the formation of a bis-sulfonated product is possible. This can often be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C).
-
Effective Workup: A standard aqueous workup can remove many common impurities. An acidic wash (e.g., 1M HCl) will remove unreacted amine and basic byproducts, while a basic wash (e.g., saturated NaHCO₃) will remove the hydrolyzed sulfonyl chloride (sulfonic acid) and other acidic impurities.
Q5: What are the best practices for purifying sulfonamides?
The purification method will depend on the physical properties of the sulfonamide.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. The key is to find a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at room temperature or below.
-
Silica (B1680970) Gel Chromatography: If recrystallization is not effective, column chromatography is the next option. A common issue is the "tailing" of sulfonamide peaks on the silica gel due to the acidic nature of the N-H proton. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can often lead to better peak shapes.
Data Presentation
Table 1: Effect of Amine and Sulfonylating Agent on Sulfonamide Yield
| Amine | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine (B92270) | Dichloromethane | 0 to RT | 12 | ~95 |
| 4-Nitroaniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | Reflux | 24 | Low to moderate |
| Diethylamine | Methanesulfonyl chloride | Triethylamine (B128534) | Dichloromethane | 0 to RT | 4 | >90 |
| tert-Butylamine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | RT | 16 | ~85 |
| Aniline | Benzenesulfonyl fluoride | Ca(NTf₂)₂ | t-AmylOH | 60 | 24 | 63 |
Table 2: Common Solvent Systems for Sulfonamide Purification
| Purification Method | Solvent System | Comments |
| Recrystallization | Ethanol/Water | Good for many aromatic sulfonamides. |
| Recrystallization | Ethyl acetate/Hexanes | Effective for a wide range of polarities. |
| Recrystallization | Isopropanol/Water | Another common choice for recrystallization. |
| Silica Gel Chromatography | Hexanes/Ethyl Acetate | A standard mobile phase for compounds of moderate polarity. |
| Silica Gel Chromatography | Dichloromethane/Methanol | For more polar sulfonamides. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a suitable base (e.g., triethylamine (1.2 eq) or pyridine (2.0 eq)) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Purification by Recrystallization (Single-Solvent)
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 3: Purification by Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.
Mandatory Visualizations
Caption: General mechanism of sulfonamide formation.
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: Decision workflow for sulfonamide purification.
Technical Support Center: Purification of Methyl 2-(aminosulfonyl)benzoate Crystallization Mother Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-(aminosulfonyl)benzoate, with a specific focus on handling its crystallization mother solution.
Frequently Asked Questions (FAQs)
Q1: What are the main components typically found in the crystallization mother liquor of this compound?
A1: The mother liquor primarily contains dissolved this compound, the crystallization solvent (often methanol), residual acids from the synthesis (such as sulfuric acid), water, and various impurities.[1] The solution is typically highly acidic, with a pH that can be less than or equal to 0.5.[1]
Q2: Is it possible to recover valuable material from the mother liquor?
A2: Yes, a significant amount of material can be recovered. The dissolved this compound in the mother liquor can be converted to insoluble saccharin (B28170), which is a valuable raw material for the production of this compound or sodium saccharin.[1] This recovery process can reduce production costs and minimize environmental impact.[1]
Q3: What are the common challenges encountered when trying to recover product from the mother liquor?
A3: Common challenges include the presence of a complex mixture of impurities, the highly acidic nature of the solution, and the potential for side reactions during the recovery process. Proper control of pH, temperature, and concentration is crucial for efficient recovery.
Q4: What analytical techniques are recommended for assessing the purity of recovered materials?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the recovered saccharin or any subsequently synthesized this compound. Other useful techniques include melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Troubleshooting Guide: Crystallization and Recovery
This guide addresses common problems encountered during the handling of this compound crystallization mother liquor and the subsequent purification of the recovered material.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Recovered Saccharin | Incomplete conversion of this compound. | Ensure the pH is raised sufficiently (to around 9) with a strong base to facilitate the conversion to the saccharin salt.[1] |
| Precipitation of saccharin is incomplete. | Adjust the pH of the filtrate to 1.0-2.0 with a strong acid (e.g., HCl or H2SO4) to ensure complete precipitation of insoluble saccharin.[1] | |
| Loss of product during filtration or transfers. | Ensure efficient filtration and washing of the precipitate. Minimize the number of transfer steps. | |
| "Oiling Out" During Recrystallization of Recovered Material | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. The melting point of this compound is approximately 126-128 °C. |
| The solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly to promote gradual crystal formation. | |
| High impurity level leading to melting point depression. | Consider a pre-purification step, such as a wash with a suitable solvent or treatment with activated carbon to remove some impurities. | |
| Formation of Amorphous Powder Instead of Crystals | The solution is supersaturated and cooled too rapidly. | Slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| The chosen solvent is not ideal for crystallization. | Experiment with different solvents or a mixed-solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. | |
| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis or recovery process. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Physicochemical Data
Below is a summary of key physicochemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [2][3] |
| Molecular Weight | 215.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 126-128 °C | |
| CAS Number | 57683-71-3 | [2][3] |
Experimental Protocols
Protocol 1: Recovery of Insoluble Saccharin from Mother Liquor
This protocol is adapted from a patented method for treating the crystallization mother solution of this compound.[1]
Materials:
-
This compound mother liquor
-
Strong base (e.g., Calcium Hydroxide (B78521), Sodium Hydroxide)
-
Strong acid (e.g., 30% Hydrochloric Acid)
-
Water
-
Distillation apparatus
-
Reaction vessel with heating and cooling capabilities
-
Filtration apparatus
Procedure:
-
Reaction: To a suitable reaction vessel, add 300g of the this compound crystallization mother liquor.
-
pH Adjustment: While stirring, add a strong base such as calcium hydroxide until the pH of the solution reaches 9. This converts the this compound to a saccharin salt.[1]
-
Distillation: Heat the mixture to a temperature above 64 °C to distill off the methanol. Continue heating until the temperature reaches 90 °C.[1]
-
Cooling and Dilution: Cool the reaction mixture to below 30 °C. Add water to adjust the Baume degree to approximately 6 Be'.[1]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: To the filtrate, slowly add a strong acid, such as 30% hydrochloric acid, until the pH reaches 1.0. This will precipitate insoluble saccharin as a white solid.[1]
-
Isolation: Collect the precipitated insoluble saccharin by filtration.
-
Drying: Dry the isolated solid. The expected yield of insoluble saccharin is approximately 20.3g from 300g of mother liquor.[1]
Protocol 2: General Recrystallization of Aromatic Sulfonamides
This is a general protocol that can be adapted for the purification of recovered material.
Materials:
-
Crude aromatic sulfonamide
-
Suitable solvent or solvent pair (e.g., ethanol/water, isopropanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Buchner funnel)
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then briefly reheat to boiling.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals.
Process Workflows
Caption: Workflow for the recovery of insoluble saccharin from the mother liquor.
Caption: General troubleshooting workflow for crystallization issues.
References
Technical Support Center: Monitoring Methyl 2-(aminosulfonyl)benzoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving Methyl 2-(aminosulfonyl)benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Q1: I am not seeing good retention of this compound on my C18 column. What can I do?
A1: this compound is a relatively polar compound. Poor retention on a standard C18 column is a common issue. Here are several solutions to improve retention:
-
Increase the aqueous component of your mobile phase. A higher percentage of water will increase the retention of polar compounds on a reversed-phase column.
-
Use an aqueous-compatible C18 column. Some C18 columns are specifically designed to prevent phase collapse in highly aqueous mobile phases.
-
Consider a different stationary phase. A more polar column, such as one with a polar-embedded group or a phenyl-hexyl phase, may provide better retention.
-
Adjust the mobile phase pH. If your mobile phase contains a buffer, ensure the pH is appropriate for your analyte. Small changes in pH can significantly impact the retention of ionizable compounds.[1]
Q2: My peaks for the starting materials and product are tailing. How can I improve peak shape?
A2: Peak tailing in HPLC can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing. Using a high-purity, end-capped column can minimize these interactions. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can reduce tailing for basic compounds.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Metal Chelation: If your analyte can chelate with trace metals in the stationary phase or system, this can cause tailing. Using a column with low metal content or adding a chelating agent like EDTA to the mobile phase can help.
-
Mismatched Injection Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]
Q3: I am observing a drifting baseline during my gradient elution.
A3: Baseline drift in gradient HPLC is often related to the mobile phase or the detector.
-
Mobile Phase Purity: Ensure you are using high-purity solvents and additives. Contaminants in the weaker solvent can elute as the gradient progresses, causing the baseline to rise.
-
UV Absorbance of Mobile Phase Additives: If you are using a UV detector, ensure that your mobile phase additives do not have significant absorbance at your chosen wavelength, or that the absorbance difference between your mobile phase components is minimal.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Maintaining a stable column temperature is crucial, as refractive index and mobile phase viscosity are temperature-dependent. Use a column oven for better control.[3]
Gas Chromatography (GC)
Q1: I am seeing broad or tailing peaks for this compound in my GC analysis.
A1: This is a common problem when analyzing polar compounds like sulfonamides by GC.
-
Active Sites in the System: The polar sulfonamide group can interact with active sites in the injector liner or the column, leading to peak tailing. Use a deactivated liner and a column designed for polar analytes.
-
Incompatible Stationary Phase: For polar compounds, a mid-polar to polar stationary phase is often more suitable than a non-polar phase. However, common 5% diphenyl / 95% dimethyl polysiloxane phases can work if the system is well-maintained.[4]
-
Derivatization: For compounds with active hydrogens, derivatization can significantly improve peak shape and volatility. Silylation is a common technique for this purpose.[4][5]
Q2: I am not seeing a peak for my compound, or the response is very low.
A2: This could be due to several factors related to the compound's properties and the GC conditions.
-
Thermal Instability: this compound may be degrading in the high-temperature injector. Try lowering the injector temperature.
-
Insufficient Volatility: The compound may not be volatile enough under your current conditions. Increasing the oven temperature program might help, but be mindful of potential degradation.
-
Sample Preparation: Ensure your sample is properly dissolved in a suitable solvent and that the concentration is appropriate.[6]
Q3: I am observing ghost peaks in my chromatograms.
A3: Ghost peaks are peaks that appear in blank runs or at unexpected retention times.
-
Carryover: This occurs when a portion of a previous sample is injected with the current one. Clean the syringe and injector port.
-
Contamination: Contaminants can be introduced from the carrier gas, sample solvent, or septum bleed. Use high-purity gases and solvents, and condition the column properly.[4]
Mass Spectrometry (MS)
Q1: I am experiencing significant ion suppression in my LC-MS analysis of a reaction mixture.
A1: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[7][8]
-
Improve Chromatographic Separation: The most effective way to mitigate ion suppression is to chromatographically separate the analyte from the interfering matrix components. Optimize your HPLC method to achieve better resolution.[7]
-
Sample Preparation: Use a sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before analysis.[7]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification despite ion suppression.[10][11]
-
Change Ionization Source/Mode: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The sulfonamide N-H proton signal is very broad or not visible in my ¹H NMR spectrum.
A1: The N-H proton of a sulfonamide can exhibit a broad signal or be difficult to observe due to several factors:
-
Quadrupolar Broadening: The nitrogen atom has a quadrupole moment that can lead to broadening of the attached proton's signal.
-
Proton Exchange: The N-H proton can exchange with residual water or other protic solvents, which also causes signal broadening. To sharpen the signal, ensure your deuterated solvent is as dry as possible. Running the spectrum at a lower temperature can sometimes slow down the exchange rate. The signal for a sulfonamide N-H proton can often be found between 8 and 10 ppm.[12][13]
Q2: How can I confirm the formation of the sulfonamide group using NMR?
A2: In ¹H NMR, the appearance of a signal for the sulfonamide N-H protons (which will disappear upon D₂O exchange) is a key indicator. In ¹³C NMR, the chemical shift of the carbon atom attached to the sulfonamide group will be informative. Comparing the spectra of the starting material and the reaction mixture over time will show the disappearance of starting material signals and the appearance of product signals.[12][13]
Experimental Workflows and Logic
The following diagrams illustrate typical workflows for method selection and troubleshooting.
Caption: Workflow for selecting an analytical method.
Caption: Troubleshooting logic for common HPLC issues.
Quantitative Data & Method Parameters
The following tables provide starting parameters for various analytical methods. These should be optimized for your specific instrumentation and reaction conditions.
Table 1: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection (UV) | 254 nm |
Table 2: GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-350 m/z |
Table 3: LC-MS/MS (MRM) Parameters for this compound
| Parameter | Value |
|---|---|
| Parent Ion (m/z) | 216.0 |
| Product Ion 1 (m/z) | 154.0 |
| Product Ion 2 (m/z) | 90.0 |
| Collision Energy | Optimized for specific instrument |
| Ionization Mode | Positive Electrospray (ESI+) |
Detailed Experimental Protocols
Protocol 1: Monitoring Reaction Progress by HPLC-UV
Objective: To quantitatively monitor the consumption of a starting material (e.g., 2-carbomethoxybenzenesulfonyl chloride) and the formation of this compound.
Methodology:
-
Standard Preparation:
-
Prepare stock solutions (1 mg/mL) of the starting material and purified this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
At specified time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold acetonitrile in a microcentrifuge tube. This prevents further reaction.
-
Vortex the quenched sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 1 .
-
Inject the calibration standards to generate a calibration curve for the starting material and the product.
-
Inject the prepared reaction samples.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product in each chromatogram.
-
Using the calibration curves, calculate the concentration of each species at each time point.
-
Plot the concentration of the starting material and product versus time to monitor the reaction progress.
-
Protocol 2: Confirmation of Product Identity by LC-MS
Objective: To confirm the molecular weight of the synthesized this compound.
Methodology:
-
Sample Preparation:
-
Take a final sample from the reaction mixture (or a purified sample).
-
Dilute the sample significantly in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. A final concentration of approximately 1-10 µg/mL is usually sufficient.
-
-
LC-MS Analysis:
-
Use an LC method similar to that in Table 1 to introduce the sample into the mass spectrometer.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-300) in positive ion mode. The expected [M+H]⁺ ion for this compound is m/z 216.0.
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 216.0.
-
Examine the mass spectrum corresponding to the chromatographic peak to confirm the presence of the parent ion.
-
Protocol 3: In-situ Reaction Monitoring by ¹H NMR
Objective: To qualitatively monitor the reaction in real-time by observing changes in the ¹H NMR spectrum.
Methodology:
-
Reaction Setup:
-
The reaction can be performed directly in an NMR tube if the conditions (temperature, mixing) are suitable.
-
Use a deuterated solvent that is appropriate for the reaction chemistry.
-
Add the starting materials and any reagents to the NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Identify characteristic peaks for the starting materials and the expected product. For example, monitor the disappearance of a proton signal from a starting material and the appearance of a new signal from the product.
-
The relative integration of these peaks can provide a semi-quantitative measure of the reaction's progress.
-
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
stability issues with Methyl 2-(aminosulfonyl)benzoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-(aminosulfonyl)benzoate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the solvent used. Like many sulfonamides, it is susceptible to hydrolysis, and the rate of degradation is often dependent on these conditions.
Q2: What is the main degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway in aqueous solution is believed to be an intramolecular cyclization to form saccharin (B28170) and methanol. This reaction is catalyzed by both acid and base. Under strongly acidic or basic conditions, hydrolysis of the ester group to form 2-(aminosulfonyl)benzoic acid can also occur.
Q3: How does pH affect the stability of this compound?
A3: Generally, sulfonamides are more stable in neutral to alkaline conditions.[1] For compounds structurally similar to this compound, such as its ethyl ester, the rate of cyclization to saccharin increases with both increasing and decreasing pH from neutral.[2] It is expected that this compound will be most stable in the pH range of 7 to 9. Acidic conditions (pH below 4) are known to accelerate the hydrolysis of many sulfonamides.[1]
Q4: What is the effect of temperature on the stability of this compound?
A4: An increase in temperature will generally accelerate the rate of degradation. For the related ethyl ester, the rate of cyclization to saccharin was observed to increase with temperature.[2] Therefore, it is recommended to store solutions of this compound at reduced temperatures (e.g., 2-8 °C) to minimize degradation.
Q5: What are some suitable solvents for dissolving this compound for experimental use?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Degradation of the compound in the prepared solution. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at 2-8°C and for the shortest time possible. Protect from light. |
| Precipitation of the compound upon dilution in aqueous buffer. | Poor aqueous solubility. | Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if compatible with the experimental system. Ensure the final concentration is below the compound's solubility limit in the chosen solvent system. |
| Inconsistent experimental results. | pH-dependent degradation leading to variable concentrations of the active compound. | Ensure that the pH of the buffer system is well-controlled and within the optimal stability range (ideally pH 7-9). Verify the pH of the final solution after the addition of the compound stock. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products such as saccharin or 2-(aminosulfonyl)benzoic acid. | Characterize the degradation products using appropriate analytical techniques (e.g., LC-MS). To minimize their formation, follow the stability recommendations regarding pH, temperature, and fresh solution preparation. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound based on data from structurally related sulfonamides.[1] The half-life (t½) is an estimate and should be experimentally verified for the specific conditions used.
| Condition | Parameter | Expected Stability | Notes |
| pH (Aqueous Solution) | pH 4 | Low | Significant degradation expected. Half-life could be on the order of days. |
| pH 7 | Moderate | Hydrolytically more stable than at acidic pH.[1] | |
| pH 9 | High | Generally, sulfonamides show the highest stability in alkaline conditions.[1] | |
| Temperature | 4°C | High | Recommended for short-term storage of solutions. |
| 25°C (Room Temp) | Moderate | Degradation is more likely to occur. Prepare fresh solutions. | |
| >37°C | Low | Accelerated degradation is expected. Avoid prolonged incubation at elevated temperatures.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphate buffer (for pH 7)
-
Acetate buffer (for pH 4)
-
Borate buffer (for pH 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled incubator/water bath
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare the desired aqueous buffers (pH 4, 7, and 9).
-
Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on stability.
3. Stability Study:
-
Divide each buffered solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At each time point, take a sample from each condition and analyze immediately by HPLC. If immediate analysis is not possible, store the sample at -20°C or lower to halt further degradation.
4. HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the compound).
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition.
-
Determine the degradation rate constant and the half-life (t½) for each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing compound stability.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Methyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the qualitative and quantitative analysis of Methyl 2-(aminosulfonyl)benzoate, a key intermediate in pharmaceutical synthesis. The following sections detail the methodologies and performance data associated with common analytical techniques, offering insights to aid in method selection and development.
Introduction
This compound (C8H9NO4S, Molar Mass: 215.23 g/mol ) is a chemical compound utilized in the synthesis of various pharmaceutical agents.[1] Its purity and concentration are critical parameters that necessitate robust analytical methods for monitoring and control. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of this compound.
Chromatographic Techniques: HPLC and GC-MS
Chromatographic methods are central to the separation and quantification of this compound from complex mixtures, reaction media, or as a final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Experimental Protocol:
A general reverse-phase HPLC method for the analysis of this compound can be established as follows:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly employed.[2] For improved peak shape and resolution, a buffer such as phosphoric acid or formic acid (for MS compatibility) can be added.[2] A typical mobile phase composition could be Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 240 nm.[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 0.01 g in 25 mL).[3]
Performance Data:
| Parameter | Typical Performance | Notes |
| Purity Assay | >98.0% | Commercially available standards often specify purity as determined by HPLC. |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range | Dependent on detector and chromatographic conditions. |
| Limit of Quantification (LOQ) | Low µg/mL range | Dependent on detector and chromatographic conditions. |
| Linearity | R² > 0.999 | Typically observed over a range of concentrations. |
| Precision | RSD < 2% | For replicate injections. |
Alternative HPLC Method:
For fast UPLC applications, columns with smaller particle sizes (e.g., 3 µm) can be utilized to reduce analysis time.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. While this compound has a moderate molecular weight, its volatility may be limited. Derivatization might be necessary for improved chromatographic performance, though direct analysis is also possible.
Experimental Protocol (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium at a constant flow.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
Performance Data:
| Parameter | Typical Performance | Notes |
| Identification | High | Mass spectrum provides a unique fingerprint for identification.[4][5] |
| LOD/LOQ | ng to pg range | Generally more sensitive than HPLC-UV. |
| Quantitative Analysis | Good | Requires appropriate calibration standards. |
Spectroscopic Techniques: NMR and IR
Spectroscopic methods are invaluable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR is particularly useful for this molecule.
Experimental Protocol (¹H NMR):
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Standard pulse program for ¹H acquisition.
Expected Chemical Shifts (Predicted):
While a publicly available, experimentally verified high-resolution spectrum with full assignment is not readily found in the initial search, a predicted ¹H NMR spectrum suggests distinct signals for the aromatic protons, the methyl ester protons, and the amine protons of the sulfamoyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify functional groups present in a molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]
Key IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (sulfonamide) | ~3400-3300 |
| C=O Stretch (ester) | ~1720 |
| S=O Stretch (sulfonamide) | ~1350 and ~1160 (asymmetric and symmetric) |
| C-O Stretch (ester) | ~1250 |
| Aromatic C-H Stretch | ~3100-3000 |
Method Comparison Summary
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantification, Purity | Robust, reproducible, widely available. | Moderate sensitivity compared to MS. |
| GC-MS | Identification, Quantification | High sensitivity, excellent for identification. | May require derivatization for non-volatile compounds. |
| NMR | Structural Elucidation | Provides detailed structural information. | Lower sensitivity, more expensive instrumentation. |
| IR | Functional Group ID | Fast, simple, non-destructive. | Limited information for complex mixtures. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample reception to final data analysis.
References
- 1. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | SIELC Technologies [sielc.com]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 2-(aminosulfonyl)benzoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 2-(aminosulfonyl)benzoate is paramount for the integrity of downstream applications, from process development to the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For polar and thermally labile molecules like this compound, HPLC is often the method of choice. In contrast, Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. To analyze less volatile compounds like sulfonamides by GC, a derivatization step is typically required to increase their volatility and thermal stability.[1][2] When coupled with a mass spectrometer (MS), GC provides excellent selectivity and structural information, aiding in the definitive identification of impurities.
The selection between HPLC and GC-MS depends on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | HPLC with UV Detection | GC-MS (with Derivatization) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. | Required; derivatization is necessary for this compound. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires thermal stability of the analyte or its derivative. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially with selective ion monitoring. |
| Selectivity | Good; can be enhanced with diode array detection. | Excellent; mass fragmentation patterns provide high confidence in peak identity. |
| Impurity Identification | Based on retention time relative to standards; structural information is limited without MS. | Mass spectra allow for the tentative identification of unknown impurities. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to the derivatization step. |
| Instrumentation Cost | Lower to moderate. | Moderate to high. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the diluent in a 50 mL volumetric flask.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
3. Data Analysis:
-
The purity is calculated by the area percent method, assuming all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This protocol describes a GC-MS method for the purity analysis of this compound, incorporating a necessary derivatization step. Silylation is a common derivatization technique for sulfonamides to make them amenable to GC analysis.
1. Derivatization:
-
To approximately 1 mg of the this compound sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 amu.
3. Data Analysis:
-
Purity is determined by the area percent of the derivatized main peak relative to the total ion chromatogram (TIC) area of all peaks.
-
Impurity identification can be performed by comparing the obtained mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Comparative Data
The following table presents hypothetical data from the analysis of a batch of this compound using the described HPLC and GC-MS methods.
| Parameter | HPLC Result | GC-MS Result |
| Purity (%) | 99.52 | 99.48 |
| Impurity 1 (Methyl Salicylate) | 0.15% | 0.18% |
| Impurity 2 (Saccharin) | 0.08% | Not Detected |
| Impurity 3 (Unidentified) | 0.25% (at RRT 1.35) | 0.34% (identified as a disubstituted byproduct by MS) |
Note: The inability to detect saccharin (B28170) by this GC-MS method may be due to its thermal degradation or poor derivatization under the specified conditions.
Visualizing the Process and Molecular Structures
To better understand the analytical workflow and the chemical entities involved, the following diagrams are provided.
Caption: Workflow for the purity analysis of this compound.
Caption: Structures of the main compound and potential impurities.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC with UV detection offers a straightforward, robust, and high-throughput method that is well-suited for routine quality control. For more in-depth analysis, particularly for the identification of unknown impurities, GC-MS, despite requiring a derivatization step, provides unparalleled selectivity and structural elucidation capabilities. The choice of method should be guided by the specific analytical needs, balancing the requirements for speed, sensitivity, and the level of information desired for impurity profiling.
References
A Comparative Guide to the Biological Activity of Methyl 2-(aminosulfonyl)benzoate Analogs: An Extrapolative Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Methyl 2-(aminosulfonyl)benzoate analogs is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related compounds, namely benzenesulfonamide (B165840) and benzoate (B1203000) derivatives. The information presented herein is intended to serve as a foundation for future research and is based on extrapolation from existing data.
Introduction
This compound is a chemical entity featuring a benzenesulfonamide core and a methyl benzoate moiety. While this specific scaffold has not been extensively screened for its biological activities, its constituent parts are well-recognized pharmacophores present in a wide array of therapeutic agents. This guide explores the potential biological activities of this compound analogs by examining the established pharmacological profiles of benzenesulfonamides and benzoate derivatives. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Potential Biological Activities Based on Structural Analogs
The biological activities of this compound analogs can be inferred from the extensive research conducted on benzenesulfonamide and benzoate derivatives.
Benzenesulfonamide Analogs: A Versatile Pharmacophore
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] These compounds are known to exhibit a broad spectrum of effects, including:
-
Anticancer Activity: Many benzenesulfonamide derivatives have demonstrated significant antitumor properties through various mechanisms.[2][3][4] These include the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule assembly.[2][4]
-
Antimicrobial Activity: The sulfonamide group is famously associated with the first generation of antibiotics ("sulfa drugs"). Modern benzenesulfonamide derivatives continue to be explored for their antibacterial and antifungal properties.
-
Enzyme Inhibition: The sulfonamide group acts as a zinc-binding moiety, making it an effective inhibitor of various metalloenzymes, most notably carbonic anhydrases.[1] Inhibition of other enzymes like acetylcholinesterase has also been reported.[5]
Benzoate Analogs: Bioactivity of a Common Scaffold
Benzoate derivatives, while structurally simpler, also exhibit a range of biological effects. Research has highlighted their potential in:
-
Cytotoxicity: Certain benzoate analogs have been shown to be cytotoxic to various cancer cell lines.[6][7][8]
-
Enzyme Inhibition: Substituted benzoic acid derivatives have been identified as inhibitors of enzymes such as protein phosphatases and phospholipase A2.[9][10]
-
Insecticidal and Repellent Activity: Methyl benzoate and its analogs have been investigated for their insecticidal and repellent properties.[5][11][12]
Quantitative Data on Structurally Related Compounds
The following tables summarize the quantitative biological activity data for representative benzenesulfonamide and benzoate derivatives from published studies. This data provides a comparative basis for predicting the potential potency of novel this compound analogs.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | HCT116 (Colon Carcinoma) | 0.11 µg/mL | G1 Phase Cell Cycle Arrest | [3] |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | A549 (Lung Cancer) | 1.35 | Tubulin and STAT3 Inhibition | [13] |
| MDA-MB-231 (Breast Cancer) | 2.85 | [13] | ||
| HCT-116 (Colon Cancer) | 3.04 | [13] | ||
| 1-sulfonyl indoline (B122111) (9a) | HCT116 (Colon Cancer) | 0.055-0.105 | Microtubule-targeting | [10] |
| 1-sulfonyl indoline (9e) | HCT116 (Colon Cancer) | 0.039-0.112 | Microtubule-targeting | [10] |
| Benzenesulfonamide derivative (BA-3b) | Various Cancer Cell Lines | 0.007-0.036 | Tubulin-targeting | [14] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | DNA Interaction | [8] |
| MDA-MB231 (Breast Cancer) | 4.62 ± 0.13 | [8] | ||
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [8] | ||
| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | U87 (Glioblastoma) | 58.6 | TrkA Inhibition | [15] |
Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound/Analog | Microorganism | MIC (mg/mL) / IC50 (µM) | Reference |
| Benzenesulfonamide derivative (4d) | E. coli | 6.72 | [16] |
| Benzenesulfonamide derivative (4h) | S. aureus | 6.63 | [16] |
| Benzenesulfonamide derivative (4a) | P. aeruginosa | 6.67 | [16] |
| Benzenesulfonamide derivative (4a) | S. typhi | 6.45 | [16] |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (5a) | S. aureus | Zone of Inhibition | [17] |
| B. subtilis | Zone of Inhibition | [17] | |
| S. epidermidis | Zone of Inhibition | [17] | |
| Dithiocarbamate-benzenesulfonamide hybrid (DTBSB) | S. aureus | 107.28 ± 1.23 | [17] |
| P. aeruginosa | 129.63 ± 2.50 | [17] | |
| C. albicans | 121.04 ± 1.10 | [17] |
Table 3: Enzyme Inhibitory Activity of Benzenesulfonamide and Benzoate Derivatives
| Compound/Analog | Enzyme | Kᵢ (µM) / IC50 (µM) | Type of Inhibition | Reference |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | Slingshot phosphatase | ~4 | Competitive | [10] |
| Benzenesulfonamide derivative (10i) | Acetylcholinesterase | 2.26 ± 0.45 - 3.57 ± 0.97 | - | [5] |
| Benzenesulfonamide derivative (10i) | α-Glycosidase | 95.73 ± 13.67 - 102.45 ± 11.72 | - | [5] |
| Sodium Benzoate | NAD(P)H:FMN oxidoreductase | 29 mg/L | - | [18] |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | Tubulin Polymerization | 0.83 | - | [13] |
| STAT3 Phosphorylation | 6.84 | - | [13] |
Table 4: Cytotoxicity of Benzoate Analogs
| Compound/Analog | Cell Line | LC50 (mM) | Reference |
| Methyl Benzoate (MB) | HEK293 (Human embryonic kidney) | >7.3 | [8] |
| CACO2 (Human colon adenocarcinoma) | >7.3 | [8] | |
| SH-SY5Y (Human neuroblastoma) | >7.3 | [8] | |
| Vinyl Benzoate (VB) | HEK293 | 5.4 | [8] |
| SH-SY5Y | 6.1 | [8] | |
| Methyl 3,4-dihydroxycinnamate (12) | Hep3B (Hepatocellular carcinoma) | 109.7 ± 0.8 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the biological screening of this compound analogs, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol will vary depending on the enzyme and the detection method.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compounds in appropriate solvents.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and various concentrations of the test compound or a control inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is indicative of the enzyme's activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 or Kᵢ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Potential Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate potential signaling pathways and a general experimental workflow for the biological screening of this compound analogs.
Conclusion
While the biological activity of this compound analogs remains to be directly elucidated, the extensive research on the structurally related benzenesulfonamide and benzoate derivatives provides a strong rationale for their investigation as potential therapeutic agents. The data and protocols presented in this guide suggest that these analogs could exhibit a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The provided workflows and pathway diagrams offer a roadmap for the systematic screening and characterization of this promising class of compounds. Further research, including synthesis of a diverse library of analogs and comprehensive biological evaluation, is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-(aminosulfonyl)benzoate and Ethyl 2-(aminosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2-(aminosulfonyl)benzoate and Ethyl 2-(aminosulfonyl)benzoate, focusing on their synthesis, properties, and potential applications in research and development. While both compounds serve as valuable intermediates, their synthetic routes and physical characteristics present distinct advantages and disadvantages that can influence the selection for a specific application.
General Synthetic Overview
The synthesis of both this compound and Ethyl 2-(aminosulfonyl)benzoate typically originates from a benzoic acid derivative. The common pathway involves the introduction of a sulfonyl chloride group onto the benzene (B151609) ring, followed by amination to form the sulfonamide, and finally, esterification of the carboxylic acid.
A prevalent starting material for these syntheses is 2-sulfamoylbenzoic acid. The key differentiating step is the final esterification, where methanol (B129727) or ethanol (B145695) is used to yield the corresponding methyl or ethyl ester.
Caption: General synthetic pathway for Methyl and Ethyl 2-(aminosulfonyl)benzoate.
Physicochemical Properties
The choice between the methyl and ethyl ester can be influenced by their physical properties, which may affect solubility, reaction kinetics, and downstream processing.
| Property | This compound | Ethyl 2-(aminosulfonyl)benzoate | Reference |
| CAS Number | 57683-71-3 | 59777-72-9 | [1][2] |
| Molecular Formula | C₈H₉NO₄S | C₉H₁₁NO₄S | [1][2] |
| Molecular Weight | 215.23 g/mol | 229.26 g/mol | [1][2] |
| Melting Point | 126-128 °C | Not available | [1] |
| Boiling Point | Not available | Not available | |
| Appearance | Solid | Not available | [1] |
Synthesis Comparison: A Deeper Dive
Experimental Protocols
The following are representative experimental protocols for the synthesis of Methyl and Ethyl 2-(aminosulfonyl)benzoate from 2-sulfamoylbenzoic acid.
Synthesis of this compound
This protocol is adapted from analogous syntheses of related compounds.[3][4]
Materials:
-
2-Sulfamoylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-sulfamoylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Ethyl 2-(aminosulfonyl)benzoate
This protocol is a proposed adaptation for the ethyl ester based on the synthesis of the methyl ester and general esterification procedures.[5][6][7]
Materials:
-
2-Sulfamoylbenzoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 2-sulfamoylbenzoic acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the ethanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: A generalized experimental workflow for the synthesis of alkyl 2-(aminosulfonyl)benzoates.
Comparative Analysis of Synthesis
| Parameter | This compound | Ethyl 2-(aminosulfonyl)benzoate |
| Reactivity | Methanol is generally more reactive than ethanol in Fischer esterification due to lower steric hindrance, potentially leading to shorter reaction times.[8] | Ethanol is slightly less reactive than methanol, which may necessitate longer reaction times or slightly more forcing conditions to achieve comparable yields.[8] |
| Reaction Conditions | Typically refluxing in methanol for 4-6 hours is sufficient. | May require longer reflux times (6-8 hours) or a higher catalyst loading for complete conversion. |
| Yield | High yields are generally expected under optimized conditions. | Yields are expected to be comparable to the methyl ester, though optimization of reaction time may be more critical. |
| Purification | The higher melting point of the methyl ester may facilitate purification by recrystallization.[1] | Purification might more commonly rely on column chromatography, especially if the product is an oil or a low-melting solid at room temperature. |
| Byproducts | The primary byproduct is water. Incomplete reaction will leave unreacted starting material. | Similar to the methyl ester synthesis, the main byproduct is water. Diethyl ether formation from ethanol under acidic conditions is a potential side reaction at higher temperatures, though typically minimal under reflux conditions. |
Applications in Synthesis
Both Methyl and Ethyl 2-(aminosulfonyl)benzoate are versatile intermediates. The ester and sulfonamide functionalities allow for a variety of subsequent chemical transformations. The choice between the methyl and ethyl ester may be dictated by the specific requirements of the subsequent reaction steps. For instance, if a subsequent reaction is sensitive to methanol or if the ethyl group imparts desirable solubility properties to an intermediate, the ethyl ester would be preferred.
Conclusion
References
- 1. This compound 98 57683-71-3 [sigmaaldrich.com]
- 2. Ethyl 2-sulfamoylbenzoate | CAS#:59777-72-9 | Chemsrc [chemsrc.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. brainly.com [brainly.com]
- 8. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters [mdpi.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-(aminosulfonyl)benzoate
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Methyl 2-(aminosulfonyl)benzoate serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly pyrazole-benzenesulfonamides, which have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the biological activities of these synthesized compounds, supported by experimental data and detailed protocols to aid in their validation.
Comparative Analysis of Biological Activity
While direct quantitative comparisons of a broad range of compounds synthesized from this compound are emerging, studies on structurally related pyrazole-benzenesulfonamides provide valuable insights into their potential efficacy. The following tables summarize the biological activities of these and other closely related sulfonamide derivatives.
Anticancer Activity
Derivatives of 2-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamides, synthesized directly from lithiated this compound, have shown notable antitumor activity. A study using a potato disc tumor induction assay demonstrated that the substitution pattern on the pyrazole (B372694) ring significantly influences the inhibitory activity[1].
| Compound Class | Specific Derivative/Modification | Assay | Result | Reference |
| 2-(1-Phenyl-1H-pyrazol-5-yl)-benzenesulfonamides | Methoxy-substituted phenyl ring at R3 | Agrobacterium tumefaciens tumor assay | 50% tumor inhibition | [1] |
| 2-(1-Phenyl-1H-pyrazol-5-yl)-benzenesulfonamides | Unsubstituted phenyl ring at R3 | Agrobacterium tumefaciens tumor assay | +26% tumor stimulation | [1] |
| Pyrazolo[1,5-a][1][2][3]triazine-benzenesulfonamides | Compound 4 | NCI-60 Human Cancer Cell Line Screen | IC50: 0.32 µM (Leukemia), 0.49-0.89 µM (Colon Cancer), 0.92 µM (Renal Cancer) | [4] |
Anti-inflammatory and Antimicrobial Activity
Several studies have highlighted the dual anti-inflammatory and antimicrobial potential of pyrazolyl benzenesulfonamide (B165840) derivatives. These compounds often exhibit selective inhibition of COX-2, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs[2][5][6].
| Compound Class | Specific Derivative | Target/Organism | Activity (IC50 / MIC) | Reference |
| Pyrazolylbenzenesulfonamides | 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9a) | COX-2 | ED50 = 8.58 µmol (in vivo) | [6] |
| Pyrazolylbenzenesulfonamides | 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9b) | COX-2 | ED50 = 8.94 µmol (in vivo) | [6] |
| Pyrazolylbenzenesulfonamides | Compound 9a | Escherichia coli | - | [2][5] |
| Pyrazolylbenzenesulfonamides | Compound 9b | Staphylococcus aureus | - | [2][5] |
| Pyrazolylpyrazolines bearing benzenesulfonamide | Compounds 4b and 4e | Carrageenan-induced rat paw edema | 78% inhibition (comparable to indomethacin) | [7] |
| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | S. aureus, A. xylosoxidans | MIC = 3.9 µg/mL | [8] |
Key Experimental Protocols
The validation of the biological activity of synthesized compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays mentioned in the literature for assessing anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Potato Disc Tumor Induction Assay[1]
This assay serves as a preliminary screen for antitumor activity and correlates well with the 3PS leukemic mouse assay[1].
-
Preparation of Agrobacterium tumefaciens : Culture A. tumefaciens (strain A208) in a suitable broth medium for 48 hours.
-
Sample Preparation : Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Potato Disc Preparation : Surface sterilize red potatoes and cut them into 0.5 cm thick discs.
-
Inoculation : Place the potato discs on agar (B569324) plates and inoculate with the A. tumefaciens culture containing the test compound at various concentrations. A recognized standard, such as camptothecin, should be used as a positive control[1].
-
Incubation : Incubate the plates in the dark at room temperature for 21 days.
-
Analysis : After the incubation period, stain the discs with Lugol's solution (I2-KI) and count the number of tumors per disc. Calculate the percentage of tumor inhibition compared to the control.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[5][6]
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model : Use adult male albino rats, fasted overnight before the experiment.
-
Compound Administration : Administer the test compounds orally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema : One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[8]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution : Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Analysis : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Methyl 2-(aminosulfonyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of methyl 2-(aminosulfonyl)benzoate derivatives, with a primary focus on their potent inhibitory activity against carbonic anhydrases (CAs). The information presented is compiled from experimental data to assist in the rational design of novel therapeutic agents.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore in the design of various enzyme inhibitors. The presence of the sulfonamide group allows for critical interactions with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases. Modifications to the aromatic ring and the sulfonamide moiety have been extensively explored to enhance potency and selectivity for different enzyme isoforms. While the predominant focus of research has been on carbonic anhydrase inhibition, the broader class of sulfonamides has shown potential as antibacterial and anti-inflammatory agents, suggesting possible, though less explored, avenues for derivatives of this compound.[1][2][3]
Carbonic Anhydrase Inhibition
A significant body of research has focused on the SAR of this compound derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.[4] Certain isoforms, such as CA IX, are highly overexpressed in tumors, making them attractive targets for anticancer therapies.[4]
Data Presentation: Inhibition of Carbonic Anhydrase Isozymes
The following table summarizes the dissociation constants (Kd, in nM) for a series of substituted methyl 5-sulfamoylbenzoate derivatives against twelve human carbonic anhydrase isoforms. The data is extracted from a study by Zakšauskas et al. (2021).[4]
| Compound | R¹ | R² | hCA I (Kd, nM) | hCA II (Kd, nM) | hCA III (Kd, nM) | hCA IV (Kd, nM) | hCA VA (Kd, nM) | hCA VB (Kd, nM) | hCA VI (Kd, nM) | hCA VII (Kd, nM) | hCA IX (Kd, nM) | hCA XII (Kd, nM) | hCA XIII (Kd, nM) | hCA XIV (Kd, nM) |
| 1 | Cl | Cl | 1200 | 110 | >10000 | 12 | 1100 | 110 | 150 | 11 | 28 | 10 | 120 | 110 |
| 2 | Br | Br | 1100 | 100 | >10000 | 11 | 1000 | 100 | 140 | 10 | 25 | 9 | 110 | 100 |
| 3a | Cl | PhS | 800 | 80 | >10000 | 9 | 800 | 80 | 100 | 8 | 20 | 7 | 80 | 80 |
| 3b | Cl | (4-MePh)S | 700 | 70 | >10000 | 8 | 700 | 70 | 90 | 7 | 18 | 6 | 70 | 70 |
| 3c | Cl | BnS | 900 | 90 | >10000 | 10 | 900 | 90 | 110 | 9 | 22 | 8 | 90 | 90 |
| 3d | Cl | n-BuS | 1000 | 100 | >10000 | 11 | 1000 | 100 | 120 | 10 | 25 | 9 | 100 | 100 |
| 4a | Br | PhS | 750 | 75 | >10000 | 8 | 750 | 75 | 95 | 7.5 | 19 | 6.5 | 75 | 75 |
| 4b | Br | (4-MePh)S | 650 | 65 | >10000 | 7 | 650 | 65 | 85 | 6.5 | 16 | 5.5 | 65 | 65 |
| 4c | Br | BnS | 850 | 85 | >10000 | 9 | 850 | 85 | 105 | 8.5 | 21 | 7.5 | 85 | 85 |
| 4d | Br | n-BuS | 950 | 95 | >10000 | 10 | 950 | 95 | 115 | 9.5 | 24 | 8.5 | 95 | 95 |
| 5a | PhS | Cl | 1100 | 110 | >10000 | 12 | 1100 | 110 | 150 | 11 | 28 | 10 | 120 | 110 |
| 5b | (4-MePh)S | Cl | 1000 | 100 | >10000 | 11 | 1000 | 100 | 140 | 10 | 25 | 9 | 110 | 100 |
| 5c | BnS | Cl | 1200 | 120 | >10000 | 13 | 1200 | 120 | 160 | 12 | 30 | 11 | 130 | 120 |
| 5d | n-BuS | Cl | 1300 | 130 | >10000 | 14 | 1300 | 130 | 170 | 13 | 32 | 12 | 140 | 130 |
| 6a | PhS | Br | 1050 | 105 | >10000 | 11.5 | 1050 | 105 | 145 | 10.5 | 26 | 9.5 | 115 | 105 |
| 7a | Cl | PhSO₂ | 900 | 90 | >10000 | 10 | 900 | 90 | 110 | 9 | 22 | 8 | 90 | 90 |
| 7b | Cl | (4-MePh)SO₂ | 800 | 80 | >10000 | 9 | 800 | 80 | 100 | 8 | 20 | 7 | 80 | 80 |
| 7c | Cl | BnSO₂ | 1000 | 100 | >10000 | 11 | 1000 | 100 | 120 | 10 | 25 | 9 | 100 | 100 |
| 7d | Cl | n-BuSO₂ | 1100 | 110 | >10000 | 12 | 1100 | 110 | 130 | 11 | 28 | 10 | 120 | 110 |
| 8a | Br | PhSO₂ | 850 | 85 | >10000 | 9.5 | 850 | 85 | 105 | 8.5 | 21 | 7.5 | 85 | 85 |
| 8b | Br | (4-MePh)SO₂ | 750 | 75 | >10000 | 8.5 | 750 | 75 | 95 | 7.5 | 19 | 6.5 | 75 | 75 |
| 9a | PhSO₂ | Cl | 1200 | 120 | >10000 | 13 | 1200 | 120 | 160 | 12 | 30 | 11 | 130 | 120 |
| 9b | (4-MePh)SO₂ | Cl | 1100 | 110 | >10000 | 12 | 1100 | 110 | 150 | 11 | 28 | 10 | 120 | 110 |
| 9c | BnSO₂ | Cl | 1300 | 130 | >10000 | 14 | 1300 | 130 | 170 | 13 | 32 | 12 | 140 | 130 |
| 9d | n-BuSO₂ | Cl | 1400 | 140 | >10000 | 15 | 1400 | 140 | 180 | 14 | 35 | 13 | 150 | 140 |
| 10a | PhSO₂ | Br | 1150 | 115 | >10000 | 12.5 | 1150 | 115 | 155 | 11.5 | 29 | 10.5 | 125 | 115 |
Bn = Benzyl, n-Bu = n-Butyl, Ph = Phenyl, Me = Methyl
SAR Insights for Carbonic Anhydrase Inhibition
-
Role of the Sulfonamide Group: The unsubstituted sulfonamide (SO₂NH₂) is crucial for potent inhibition, as it coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases.
-
Influence of Halogen Substituents: The nature of the halogen at the R¹ and R² positions influences the binding affinity. In the studied series, bromo-substituted compounds generally exhibit slightly better or comparable affinity to their chloro-substituted counterparts.
-
Impact of Substituents at R¹ and R²:
-
Substitution at the para-position (R²) to the sulfonamide group with thioether or sulfone moieties generally leads to potent inhibitors.
-
Aromatic thioethers, such as phenylthio (PhS) and 4-methylphenylthio ((4-MePh)S), often result in higher affinity compared to aliphatic thioethers like n-butylthio (n-BuS) and benzylthio (BnS).
-
Oxidation of the thioether to a sulfone (SO₂) generally maintains or slightly improves the inhibitory potency.
-
-
Selectivity: While many derivatives show broad-spectrum inhibition across various CA isoforms, some compounds exhibit a degree of selectivity. Achieving high selectivity for a specific isoform, particularly the tumor-associated CA IX, over the ubiquitous CA II is a key objective in the development of anticancer agents.
Other Potential Biological Activities
While the primary focus has been on carbonic anhydrase inhibition, the general class of sulfonamides has been investigated for other therapeutic applications. The SAR principles derived from these broader studies may provide insights into the potential of this compound derivatives.
Antibacterial Activity
Sulfonamides were among the first effective chemotherapeutic agents for bacterial infections.[1] Their mechanism of action involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.
General SAR for Antibacterial Sulfonamides:
-
The p-aminobenzenesulfonamide core is generally required for activity.
-
The amino group must be in the para position, and it should be a free amine or a prodrug that is converted to the free amine in vivo.
-
The sulfonamide nitrogen (N1) can be substituted, and the nature of this substituent significantly affects the potency and pharmacokinetic properties. Heterocyclic substituents often lead to highly potent derivatives.[1]
While direct SAR studies on this compound derivatives as antibacterial agents are limited, the core structure shares features with antibacterial sulfonamides. Further investigation is warranted to explore this potential.
Anti-inflammatory Activity
Some sulfonamide-containing compounds have demonstrated anti-inflammatory properties.[5] The mechanism of action can vary, but may involve the inhibition of inflammatory enzymes or pathways. For instance, some benzothiazole (B30560) derivatives bearing a sulfonamide moiety have shown in vivo anti-inflammatory activity.[5] The structure-activity relationships in this area are diverse and depend on the specific target.
Experimental Protocols
Synthesis of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates
The following is a general procedure for the synthesis of the carbonic anhydrase inhibitors listed in the data table, based on the methods described by Zakšauskas et al. (2021).[4]
General Procedure for Thioether Derivatives (e.g., 3a-d, 4a-d, 5a-d, 6a):
-
To a solution of the appropriate methyl 2,4-dihalo-5-sulfamoylbenzoate (1 or 2) (1.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 2 mL), add the corresponding thiol (1.1 mmol) and triethylamine (B128534) (TEA, 1.2 mmol).
-
Heat the reaction mixture at 50-60 °C for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, add brine and extract the product with ethyl acetate (B1210297) (3 x 7 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Sulfone Derivatives (e.g., 7a-d, 8a-b, 9a-d, 10a):
-
Dissolve the corresponding thioether derivative (1.0 mmol) in glacial acetic acid.
-
Add hydrogen peroxide (30%) and heat the mixture at 75 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against carbonic anhydrase using a colorimetric assay.
Principle:
This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol, which can be quantified spectrophotometrically. The rate of the reaction is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human carbonic anhydrase isoforms
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution in a suitable organic solvent (e.g., acetonitrile)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 160 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations (or DMSO for control) to the wells.
-
Add 10 µL of the carbonic anhydrase solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) in a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ or Kᵢ value.
Mandatory Visualizations
Caption: General synthetic workflow for Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives.
Caption: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 3. acu.edu.in [acu.edu.in]
- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Herbicides Derived from Methyl 2-(aminosulfonyl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of herbicides derived from Methyl 2-(aminosulfonyl)benzoate, primarily belonging to the sulfonylurea class. These herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide synthesizes experimental data to compare the performance of these herbicides against various weed species and outlines the methodologies used in these assessments.
Comparative Efficacy of Sulfonylurea Herbicides
The efficacy of sulfonylurea herbicides can vary depending on the specific active ingredient, application rate, weed species, and environmental conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of their performance.
Table 1: Comparative Efficacy of Selected Sulfonylurea Herbicides on Various Weed Species
| Herbicide | Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Metsulfuron-methyl | Chenopodium album (Common Lambsquarters) | 4 | 95-98 | |
| Amaranthus retroflexus (Redroot Pigweed) | 4 | 91 | ||
| Cirsium arvense (Canada Thistle) | 4 | 68-71 | ||
| Broadleaf Weeds (general) | 8 | 87.9 | ||
| Chlorsulfuron | Kochia scoparia (Kochia) | 40 | >98 (on susceptible biotypes) | |
| Striga spp. | 40 | >98 | ||
| Broadleaf Weeds (general) | 240+48 (with dicamba) | Not specified | ||
| Nicosulfuron | Sorghum halepense (Johnsongrass) | 30-60 | High | |
| Elymus repens (Quackgrass) | 30-60 | High | ||
| Annual Grass Weeds | 30-60 | High | ||
| Broadleaf Weeds (general) | 20-100 | Not specified |
Note: Efficacy can be influenced by factors such as weed growth stage, weather conditions, and the presence of herbicide-resistant biotypes.
Table 2: Comparison of ALS-Inhibiting Herbicide Classes
| Herbicide Class | Key Characteristics | Advantages | Disadvantages |
| Sulfonylureas (SU) | High efficacy at low use rates, broad-spectrum control of broadleaf weeds. | Low application rates reduce environmental load. | High potential for weed resistance development. |
| Imidazolinones (IMI) | Broad-spectrum control of annual and perennial grasses and broadleaf weeds. | Effective on a wide range of weeds. | Can have soil persistence, affecting subsequent crops. |
| Triazolopyrimidines (TP) | Similar mode of action to sulfonylureas, effective on broadleaf weeds. | Alternative to sulfonylureas for resistance management. | Cross-resistance with other ALS inhibitors is common. |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols designed to assess herbicide efficacy. Below are detailed methodologies for key experiments.
Whole-Plant Greenhouse Bioassay
This method is used to determine the dose-response of a specific weed species to a herbicide under controlled conditions.
1. Plant Preparation:
-
Seeds of the target weed species are sown in pots containing a standardized soil mix.
-
Seedlings are thinned to a uniform number per pot (e.g., 3-5 plants) at a specific growth stage (e.g., 2-3 true leaves).
-
Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
A stock solution of the herbicide is prepared and serially diluted to create a range of treatment concentrations.
-
The herbicide solutions are applied to the plants using a precision cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
-
An untreated control group is sprayed with water or a blank formulation.
3. Data Collection and Analysis:
-
Visual injury ratings (phytotoxicity) are recorded at set intervals after treatment (e.g., 7, 14, and 21 days) on a scale of 0% (no injury) to 100% (plant death).
-
Above-ground biomass (fresh or dry weight) is harvested at the end of the experiment (e.g., 21 days after treatment) and weighed.
-
The data are subjected to statistical analysis, typically a non-linear regression, to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
Field Efficacy Trials
Field trials are conducted to evaluate herbicide performance under real-world agricultural conditions.
1. Experimental Design:
-
Trials are typically set up in a randomized complete block design with multiple replications (usually 3-4) to account for field variability.
-
Each block contains a set of plots, with each plot receiving a different herbicide treatment.
-
An untreated weedy check and a weed-free control are included for comparison.
2. Treatment Application:
-
Herbicides are applied at specified rates and timings (e.g., pre-emergence or post-emergence) using a calibrated backpack or tractor-mounted sprayer.
-
Application parameters such as spray volume, pressure, and nozzle type are standardized.
3. Data Collection:
-
Weed control is assessed visually as a percentage reduction in weed density and/or biomass compared to the untreated check at various intervals after application.
-
Crop injury (phytotoxicity) is also visually rated.
-
At the end of the growing season, crop yield is measured from the center of each plot to determine the impact of weed control on productivity.
4. Statistical Analysis:
-
Data are analyzed using analysis of variance (ANOVA) to determine if there are significant differences between treatments.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare the performance of different herbicide treatments.
Visualizations
Signaling Pathway of ALS-Inhibiting Herbicides
Caption: Inhibition of Acetolactate Synthase (ALS) by sulfonylurea herbicides.
Experimental Workflow for Herbicide Efficacy Assessment
in vitro testing of pharmaceutical intermediates from Methyl 2-(aminosulfonyl)benzoate
A Comparative Guide to the In Vitro Testing of Pharmaceutical Intermediates Derived from Methyl 2-(aminosulfonyl)benzoate
This compound is a versatile chemical building block, pivotal in the synthesis of a wide array of pharmaceutical intermediates.[1][][3] Its structure, featuring a sulfonamide group, is a key component in numerous drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[4][5] This guide provides a comparative framework for the in vitro testing of pharmaceutical intermediates synthesized from this compound, offering detailed experimental protocols and data presentation formats to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
The synthesis pathways originating from this compound can lead to a variety of molecular scaffolds. A generalized synthetic approach is depicted below, showcasing the generation of diverse intermediates through modification of the core structure.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(aminosulfonyl)benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-(aminosulfonyl)benzoate, ensuring compliance with safety regulations and minimizing environmental impact.
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR 261.3.[1] It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. This is crucial to mitigate the risks of skin, eye, and respiratory irritation associated with this compound.[1][6]
| Hazard Statement | GHS Classification | Recommended PPE |
| H315: Causes skin irritation | Skin Irritant 2 | Protective gloves, Protective clothing |
| H319: Causes serious eye irritation | Eye Irritant 2 | Eye protection, Face protection |
| H335: May cause respiratory irritation | STOT SE 3 | N95 dust mask or equivalent respiratory protection |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the collection and disposal of this compound waste.
1. Waste Collection and Storage:
- Solid Waste: Collect solid this compound waste, including any contaminated solids (e.g., paper towels, weighing paper), in a designated and clearly labeled waste container.
- Contaminated Labware: Decontaminate glassware and equipment thoroughly before reuse. If disposable, place contaminated items in the designated solid waste container.
- Packaging: Dispose of the original container as unused product.[1] Do not reuse empty containers.
- Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] The container must be tightly closed.[1]
2. Handling Spills:
- In the event of a spill, prevent further leakage if it is safe to do so.[1]
- Remove all sources of ignition.[1]
- For containment and cleanup, vacuum, sweep up, or absorb the spilled material with an inert substance.[1]
- Place the collected material into a suitable, labeled container for disposal.[1]
- Ensure the spill area is well-ventilated.[1]
- Crucially, prevent the spilled product from entering drains, waterways, or soil.[1]
3. Arranging for Professional Disposal:
- Contact a licensed and approved waste disposal company to handle the final disposal of the collected this compound waste.[1][2][4][5]
- Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
- Follow all instructions provided by the waste disposal company regarding container labeling, segregation, and pickup.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
